Product packaging for Gabapentin-d4(Cat. No.:CAS No. 1185039-20-6)

Gabapentin-d4

Cat. No.: B602477
CAS No.: 1185039-20-6
M. Wt: 175.26 g/mol
InChI Key: UGJMXCAKCUNAIE-KXGHAPEVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gabapentin-d4 is intended for use as an internal standard for the quantification of gabapentin by GC- or LC-MS. Gabapentin is a γ-aminobutyric acid (GABA) analogue that acts as an anticonvulsant. It does not bind to GABA receptors, does not influence neural uptake of GABA, and does not inhibit the GABA-metabolizing enzyme, GABA transaminase. Unlike GABA, which does not pass through the blood-brain barrier, gabapentin penetrates into the central nervous system and binds to the α2δ-type voltage-gated calcium channels. Formulations containing gabapentin have been used to treat neuropathic pain caused by complex regional pain syndrome type one, cancer, and HIV as well as to control dysesthesias in patients with multiple sclerosis.>This compound is a deuterium labelled analogue of Gabapentin. Gabapentin is a medication used for the treatment of epilepsy, neuropathic pain, hot flashes, and restless legs syndrome.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO2 B602477 Gabapentin-d4 CAS No. 1185039-20-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-[amino(dideuterio)methyl]cyclohexyl]-2,2-dideuterioacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12)/i6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJMXCAKCUNAIE-KXGHAPEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)C1(CCCCC1)C([2H])([2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661990
Record name 2-[1-(Amino-dideuteriomethyl)cyclohexyl]-2,2-dideuterioacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185039-20-6
Record name 2-[1-(Amino-dideuteriomethyl)cyclohexyl]-2,2-dideuterioacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Gabapentin-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Gabapentin-d4, a deuterated analog of the widely used anticonvulsant and analgesic drug, Gabapentin. The inclusion of deuterium atoms in the Gabapentin molecule makes it an invaluable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for the quantification of Gabapentin in biological matrices.[1][2] This document details the probable synthetic routes, in-depth characterization methodologies, and relevant quantitative data to support its application in research and drug development.

Synthesis of this compound

The synthesis of this compound involves the introduction of four deuterium atoms into the Gabapentin structure. Based on the known synthesis of Gabapentin and general deuteration techniques, a plausible synthetic pathway is outlined below. The common route to Gabapentin proceeds through key intermediates such as 1,1-cyclohexanediacetic acid and its monoamide, with a crucial Hofmann rearrangement step to introduce the aminomethyl group.[3][4]

A likely strategy for the synthesis of this compound involves the deuteration of a suitable precursor. One common method for introducing deuterium is through a hydrogen-deuterium exchange reaction on the active methylene groups adjacent to a carbonyl group.[5]

Proposed Synthetic Pathway:

The synthesis can be envisioned to start from a precursor to 1,1-cyclohexanediacetic acid, which is then deuterated. A subsequent Hofmann rearrangement on the deuterated monoamide intermediate would yield this compound.

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Deuteration & Amidation cluster_2 Hofmann Rearrangement A Cyclohexanone B 1,1-Cyclohexanediacetic acid precursor A->B Multi-step synthesis C Deuterated 1,1-Cyclohexanediacetic acid monoamide B->C 1. Deuteration (e.g., D2O, base) 2. Amidation D This compound C->D NaOBr or NaOCl

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound (Illustrative)

The following is an illustrative protocol based on known chemical transformations. Specific reaction conditions would require optimization.

  • Synthesis of 1,1-Cyclohexanediacetic Acid: This intermediate can be synthesized from cyclohexanone through a series of reactions, including the Guareschi reaction.[3]

  • Deuteration of 1,1-Cyclohexanediacetic Acid: The dicarboxylic acid is subjected to a hydrogen-deuterium exchange reaction. This can be achieved by heating the acid in heavy water (D₂O) with a catalytic amount of a strong base (e.g., NaOD). The acidic protons on the α-carbons to the carboxyl groups are exchanged for deuterium.

  • Formation of Deuterated 1,1-Cyclohexanediacetic Anhydride: The deuterated diacid is then treated with a dehydrating agent, such as acetic anhydride, to form the corresponding cyclic anhydride.

  • Amidation: The deuterated anhydride is reacted with ammonia to selectively open the ring and form the deuterated 1,1-cyclohexanediacetic acid monoamide.

  • Hofmann Rearrangement: The deuterated monoamide is then subjected to a Hofmann rearrangement using a reagent like sodium hypobromite (NaOBr) or sodium hypochlorite (NaOCl). This reaction converts the amide group into a primary amine with the loss of one carbon atom, yielding this compound.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Quantitative Data: Synthesis

ParameterValueReference
Purity≥95%[2]
Isotopic PurityTypically >98 atom % D[]

Characterization of this compound

The structural integrity and isotopic enrichment of the synthesized this compound must be confirmed through various analytical techniques. The primary methods for characterization are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Characterization_Workflow A Synthesized this compound B Mass Spectrometry (LC-MS/MS) A->B C NMR Spectroscopy (1H, 13C) A->C D Molecular Weight and Fragmentation Pattern B->D E Structural Confirmation and Isotopic Enrichment C->E

Caption: Analytical workflow for the characterization of this compound.

Mass Spectrometry (MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common technique for the analysis of Gabapentin and its deuterated analog.[7][8] It provides information on the molecular weight and fragmentation pattern of the molecule, confirming the incorporation of deuterium atoms.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent, typically a mixture of water and an organic solvent like methanol or acetonitrile.

  • Chromatographic Separation: The sample is injected into an HPLC system equipped with a suitable column (e.g., C18 or HILIC) to separate the analyte from any impurities.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect the precursor and product ions of this compound.

Quantitative Data: Mass Spectrometry

ParameterGabapentinThis compoundReference
Precursor Ion (m/z) 172.1176.3[8]
Product Ion (m/z) 154.1158.2[8]
Precursor Ion (m/z) 172.0182.0 (for d10)[7]
Product Ion (m/z) 136.9147.2 (for d10)[7]

The mass shift of +4 Da in the precursor and product ions for this compound compared to unlabeled Gabapentin confirms the incorporation of four deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of molecules. For this compound, ¹H and ¹³C NMR are used to confirm the molecular structure and to determine the positions of deuterium incorporation.

Expected NMR Spectral Data:

  • ¹H NMR: The ¹H NMR spectrum of this compound is expected to be similar to that of unlabeled Gabapentin, with the key difference being the absence of signals corresponding to the protons that have been replaced by deuterium. Specifically, the signals for the protons on the α-carbon to the carboxylic acid and the protons on the aminomethyl group would be significantly reduced or absent.

  • ¹³C NMR: The ¹³C NMR spectrum of this compound will show characteristic shifts for the carbon atoms in the molecule. The carbons directly bonded to deuterium will exhibit a triplet multiplicity in the proton-decoupled spectrum due to C-D coupling.

Experimental Protocol: NMR Analysis

  • Sample Preparation: A sufficient amount of the purified this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Data Analysis: The chemical shifts, coupling constants, and signal integrations are analyzed to confirm the structure and the sites of deuteration.

Reference NMR Data for Gabapentin (in D₂O):

NucleusChemical Shift (ppm)
¹H ~3.0 (s, 2H, -CH₂-NH₂), ~2.3 (s, 2H, -CH₂-COOH), 1.4-1.6 (m, 10H, cyclohexyl)
¹³C ~181 (-COOH), ~50 (-C-CH₂-NH₂), ~45 (-CH₂-NH₂), ~42 (-C-CH₂-COOH), ~36 (cyclohexyl), ~27 (cyclohexyl), ~22 (cyclohexyl)

Note: The exact chemical shifts can vary depending on the solvent and pH.

Application in Quantitative Analysis

This compound is primarily used as an internal standard in the quantitative analysis of Gabapentin in biological samples such as plasma and serum.[8] Its chemical and physical properties are nearly identical to those of Gabapentin, ensuring similar behavior during sample preparation and analysis, while its different mass allows for its distinct detection by mass spectrometry.

Quantitative Data: Bioanalytical Method Validation

The following table summarizes typical performance characteristics of a validated LC-MS/MS method for the quantification of Gabapentin using this compound as an internal standard.

ParameterTypical ValueReference
Linearity Range 50 - 5000 ng/mL[8]
Lower Limit of Quantitation (LLOQ) 10 - 50 ng/mL[7][8]
Intra-day Precision (%RSD) < 15%[7][9]
Inter-day Precision (%RSD) < 15%[7][9]
Accuracy (% Recovery) 85 - 115%[7][9]

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed methodologies and data presented herein are intended to assist researchers and scientists in the effective utilization of this important analytical standard in their drug development endeavors.

References

In-Depth Technical Guide to the Physical and Chemical Properties of Gabapentin-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gabapentin-d4 is the deuterated analog of Gabapentin, a widely used anticonvulsant and analgesic medication. The strategic replacement of four hydrogen atoms with deuterium atoms imparts a greater mass, making it an invaluable tool in analytical and research settings, primarily as an internal standard for the quantification of Gabapentin in biological matrices.[1] Its chemical and physical properties are fundamentally similar to those of its non-deuterated counterpart, ensuring analogous behavior in biological systems and analytical procedures. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its analytical application, and a visualization of its biological signaling pathway.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

Identifiers and Molecular Characteristics
PropertyValue
Chemical Name 1-(aminomethyl-d2)-cyclohexaneacetic-α,α-d2 acid
Synonyms This compound, Neurontin-d4
CAS Number 1185039-20-6
Molecular Formula C₉H₁₃D₄NO₂
Molecular Weight 175.3 g/mol [1]
Appearance White to off-white solid
Physicochemical Data
PropertyValue
Melting Point 162-166 °C
Boiling Point Data not available for deuterated form. For Gabapentin: 314.4 °C at 760 mmHg
Solubility Soluble in Methanol and Water. 10 mg/mL in PBS (pH 7.2).[1] Also soluble in acetonitrile.

Experimental Protocols

This compound is predominantly utilized as an internal standard in bioanalytical methods for the accurate quantification of Gabapentin. The following section details a typical experimental protocol for this application.

Quantification of Gabapentin in Human Plasma by LC-MS/MS

This protocol outlines a common method for the determination of Gabapentin concentrations in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 200 µL of a precipitating agent such as acetonitrile or methanol.

  • The solution should contain this compound at a known concentration (e.g., 100 ng/mL).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions

  • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution is often employed.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Gabapentin: Precursor ion (m/z) 172.2 → Product ion (m/z) 154.2

    • This compound (Internal Standard): Precursor ion (m/z) 176.2 → Product ion (m/z) 158.2

  • Collision Energy: Optimized for the specific instrument, typically in the range of 10-20 eV.

  • Data Analysis: The concentration of Gabapentin in the plasma sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

Spectral Data

Mass Spectrometry

The primary application of this compound leverages its distinct mass-to-charge ratio. In mass spectrometry, this compound is readily distinguished from unlabeled Gabapentin. The key fragmentation involves the loss of water (H₂O or D₂O) and ammonia (NH₃ or ND₂H). The characteristic MRM transition for this compound is m/z 176.2 → 158.2.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound would be similar to that of Gabapentin, but with the absence of signals corresponding to the deuterated positions on the aminomethyl and acetic acid alpha-carbon. The remaining protons on the cyclohexane ring would be visible.

  • ¹³C NMR: The carbon-13 NMR spectrum is expected to be very similar to that of Gabapentin. The carbons directly bonded to deuterium will exhibit a triplet multiplicity due to C-D coupling and will have a slightly upfield chemical shift compared to the corresponding carbons in the non-deuterated molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would show characteristic absorptions for the functional groups present. The C-D stretching vibrations would appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretches (around 2800-3000 cm⁻¹) of the non-deuterated compound. The N-D stretching and bending vibrations would also be shifted to lower wavenumbers compared to the N-H vibrations in Gabapentin.

Biological Activity and Signaling Pathway

Gabapentin, and by extension this compound, exerts its therapeutic effects primarily by interacting with the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[1] This interaction is believed to reduce the release of excitatory neurotransmitters. It is important to note that Gabapentin does not directly bind to GABA receptors.

Gabapentin_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Gabapentin_d4 This compound VGCC Voltage-Gated Calcium Channel (α2δ-1 subunit) Gabapentin_d4->VGCC Binds to Ca_ion Ca²⁺ VGCC->Ca_ion Influx inhibited Vesicle Synaptic Vesicle (with Neurotransmitters) Ca_ion->Vesicle Triggers fusion Neurotransmitter_release Neurotransmitter Release Reduced_Neurotransmitters Reduced Excitatory Neurotransmitters Postsynaptic_Neuron Postsynaptic Neuron Reduced_Neurotransmitters->Postsynaptic_Neuron Reduced Signal Transmission

Caption: Mechanism of action of this compound.

Synthesis Overview

While detailed, proprietary synthesis protocols for this compound are not publicly available, the general synthetic route involves the preparation of the Gabapentin backbone followed by or concurrent with deuterium incorporation. A plausible route involves the use of deuterated starting materials or deuterium exchange reactions at specific positions of a Gabapentin precursor. For instance, the synthesis could involve the reduction of a nitrile or imine precursor with a deuterium source like sodium borodeuteride (NaBD₄) to introduce deuterium at the aminomethyl position, and the use of deuterated solvents and reagents to introduce deuterium at the alpha-carbon of the acetic acid moiety.

Gabapentin_Synthesis_Workflow Start Starting Materials (e.g., Cyclohexanone derivatives) Intermediate1 Formation of Gabapentin Precursor Start->Intermediate1 Deuteration Deuterium Incorporation (e.g., using deuterated reagents) Intermediate1->Deuteration Intermediate2 Deuterated Intermediate Deuteration->Intermediate2 Purification Purification (e.g., Crystallization, Chromatography) Intermediate2->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for this compound synthesis.

Conclusion

This compound is a critical analytical tool for researchers and drug development professionals. Its well-defined physical and chemical properties, coupled with its isotopic stability, make it an ideal internal standard for the accurate quantification of Gabapentin. The experimental protocols and spectral data information provided in this guide offer a solid foundation for its effective use in the laboratory. Understanding its mechanism of action further aids in the interpretation of experimental results in a pharmacological context.

References

In Vitro Mechanism of Action of Gabapentin-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gabapentin-d4, a deuterated analog of Gabapentin, is primarily utilized as an internal standard in pharmacokinetic and metabolic studies due to its mass shift. The in vitro mechanism of action of this compound is considered identical to that of Gabapentin. This guide provides an in-depth technical overview of the core in vitro mechanism of action, focusing on its molecular interactions and cellular effects.

Gabapentin, and by extension this compound, exerts its primary effects through high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[1][2][3] This interaction does not directly block the calcium channel pore but rather modulates the trafficking and function of the channel complex, leading to a reduction in the release of excitatory neurotransmitters.[4][5][6]

Core Mechanism of Action: Targeting the α2δ-1 Subunit

The principal in vitro mechanism of Gabapentin is its selective binding to the α2δ-1 subunit of VGCCs.[1][2] While it also binds to the α2δ-2 subunit, its affinity for α2δ-1 is significantly higher.[1][2][7] Gabapentin does not bind to α2δ-3 or α2δ-4 subunits.[1] This binding is crucial for its therapeutic effects.[1]

Quantitative Binding Affinity Data

The affinity of Gabapentin for the α2δ-1 and α2δ-2 subunits has been determined through radioligand binding assays.

LigandSubunitBinding Affinity (Kd/Ki)Reference
Gabapentinα2δ-1~59 nM (Kd)[1][2]
Gabapentinα2δ-2~153 nM (Kd)[1][2]
Pregabalinα2δ-1~32 nM (Ki)[1]

Signaling Pathways and Molecular Interactions

The binding of Gabapentin to the α2δ-1 subunit initiates a cascade of events that ultimately leads to a reduction in neurotransmitter release.

Gabapentin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gabapentin This compound a2d1 α2δ-1 Subunit Gabapentin->a2d1 High-Affinity Binding VGCC Voltage-Gated Calcium Channel (α1) a2d1->VGCC Modulates Trafficking & Function Ca_influx Reduced Ca²⁺ Influx a2d1->Ca_influx Inhibits Trafficking to Membrane Neurotransmitter Decreased Excitatory Neurotransmitter Release (e.g., Glutamate) Ca_influx->Neurotransmitter Leads to

This compound binds to the α2δ-1 subunit, modulating VGCC trafficking and reducing calcium influx.

Experimental Protocols

Radioligand Binding Assay for α2δ-1 Affinity

This protocol is used to determine the binding affinity (Kd) and density of binding sites (Bmax) of Gabapentin for the α2δ-1 subunit.

Objective: To quantify the binding characteristics of a ligand to its receptor.

Methodology:

  • Protein Preparation: Isolate membrane preparations from cells or tissues expressing the α2δ-1 subunit.

  • Incubation: Incubate a constant amount of the protein preparation with increasing concentrations of a radiolabeled ligand (e.g., [³H]-Gabapentin).

  • Non-Specific Binding: In a parallel set of incubations, include a high concentration of an unlabeled competing ligand (e.g., unlabeled Gabapentin) to determine non-specific binding.

  • Equilibrium: Allow the incubations to reach equilibrium at a specific temperature (e.g., room temperature).

  • Separation: Separate the bound and free radioligand using a method like filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the saturation binding data using non-linear regression to determine Kd and Bmax.[1]

Radioligand_Binding_Workflow start Start protein_prep Prepare α2δ-1 Membrane Fractions start->protein_prep incubation Incubate with [³H]-Gabapentin protein_prep->incubation separation Separate Bound/ Free Ligand incubation->separation quantification Quantify Radioactivity separation->quantification analysis Data Analysis (Kd, Bmax) quantification->analysis end End analysis->end

Workflow for a radioligand binding assay to determine Gabapentin's affinity for the α2δ-1 subunit.

Patch-Clamp Electrophysiology for Calcium Channel Inhibition

This assay directly measures the effect of Gabapentin on the function of voltage-gated calcium channels.

Objective: To quantify the inhibition of whole-cell calcium channel currents by Gabapentin in neuronal cells.[8]

Methodology:

  • Cell Culture: Culture neuronal cells, such as dorsal root ganglion (DRG) neurons, on glass coverslips.[8]

  • Recording Setup: Transfer a coverslip with cultured neurons to a recording chamber on an inverted microscope.

  • Whole-Cell Configuration:

    • Use a glass micropipette filled with an internal solution to approach a single neuron.

    • Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

  • Voltage Clamp: Hold the cell at a potential of -80 mV. Apply depolarizing voltage steps to elicit calcium channel currents.

  • Data Acquisition: Record baseline currents for several minutes.

  • Drug Application: Perfuse the recording chamber with an external solution containing Gabapentin at various concentrations.

  • Post-Drug Recording: Continue recording to observe the effect of Gabapentin on the calcium current amplitude.

  • Data Analysis: Measure the peak inward current amplitude before and after Gabapentin application to determine the percentage of inhibition.[8]

Experimental ParameterDescriptionReference
Cell TypeRat Dorsal Root Ganglion (DRG) neurons[8][9]
TechniqueWhole-cell patch clamp[8][9]
Effect of Gabapentin (25 μM)~25-30% reduction in total Ca²⁺ influx[9]
Voltage-DependenceHyperpolarizing shift of ~7 mV in current-voltage properties[9]

Downstream Effects on Neurotransmitter Release

The modulation of VGCCs by Gabapentin leads to a reduction in calcium influx at presynaptic terminals.[6] This decrease in intracellular calcium concentration subsequently inhibits the release of excitatory neurotransmitters, most notably glutamate and substance P.[6] This reduction in excitatory signaling is believed to be a key contributor to Gabapentin's anticonvulsant and analgesic properties.

Other Potential In Vitro Mechanisms

While the interaction with the α2δ-1 subunit is the most widely accepted primary mechanism, other in vitro effects of Gabapentin have been reported, although their clinical significance is less clear. These include:

  • Modulation of GABA synthesis: In vitro studies have suggested that Gabapentin can modulate the activity of glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA, and branched-chain amino acid transaminase, which is involved in glutamate synthesis.[10]

  • Interaction with other channels and receptors: Some studies have suggested that Gabapentin may interact with other molecular targets, such as N-methyl-D-aspartate (NMDA) receptors and voltage-gated potassium channels (KCNQ3 and KCNQ5), though these interactions are generally observed at higher concentrations.[5][11]

Conclusion

The in vitro mechanism of action of this compound, mirroring that of Gabapentin, is centered on its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels. This interaction leads to a reduction in the trafficking and function of these channels, resulting in decreased presynaptic calcium influx and a subsequent reduction in the release of excitatory neurotransmitters. This well-documented pathway provides a clear molecular basis for the therapeutic effects observed with this class of compounds. Further research into the nuanced downstream consequences of this primary interaction will continue to refine our understanding of its pleiotropic effects.

References

The Pharmacokinetics and Metabolism of Gabapentin-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gabapentin, an analog of the neurotransmitter gamma-aminobutyric acid (GABA), is a widely prescribed pharmaceutical agent for the management of epilepsy and neuropathic pain.[1] Its deuterated isotopologue, Gabapentin-d4, in which four hydrogen atoms on the cyclohexyl ring are replaced with deuterium, is commonly synthesized for use as an internal standard in bioanalytical assays. This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of Gabapentin and discusses the anticipated effects of deuteration, drawing upon established principles of kinetic isotope effects. While specific in-vivo pharmacokinetic data for this compound is not extensively available in public literature, this guide synthesizes the comprehensive data for non-deuterated Gabapentin and provides a scientific framework for understanding the behavior of its deuterated form.

Pharmacokinetics of Gabapentin

The pharmacokinetic profile of Gabapentin is characterized by saturable absorption, minimal metabolism, and renal excretion.[2][3]

Absorption

Gabapentin is absorbed from the gastrointestinal tract via a saturable transport mechanism, specifically the L-amino acid transporter system.[1][3] This results in a dose-dependent bioavailability; as the dose of Gabapentin increases, its bioavailability decreases.[1][4] For instance, the bioavailability is approximately 60% for a 900 mg/day dose, which drops to 27% for a 4800 mg/day dose.[4] Peak plasma concentrations (Cmax) are typically reached within 2 to 3 hours after oral administration.[5] The presence of food has a slight effect on the absorption of Gabapentin, causing a minor increase in the area under the curve (AUC) and Cmax.[4]

Distribution

Gabapentin exhibits minimal binding to plasma proteins (less than 3%).[4] The apparent volume of distribution after intravenous administration is approximately 58 ± 6 L.[5] Gabapentin can cross the blood-brain barrier, with cerebrospinal fluid concentrations reaching about 20% of the corresponding plasma concentrations.[6]

Metabolism

A key feature of Gabapentin is its lack of significant metabolism in humans.[2][3] It is not processed by the hepatic cytochrome P450 enzyme system.[3] The pharmacological effects of Gabapentin are attributable to the parent compound itself.[3]

Excretion

Gabapentin is eliminated from the body almost entirely by renal excretion of the unchanged drug.[2][3] The elimination half-life is typically between 5 to 7 hours and is not dependent on the dose.[3] The clearance of Gabapentin is directly proportional to the creatinine clearance, making dose adjustments necessary for patients with impaired renal function.[7]

Quantitative Pharmacokinetic Data for Gabapentin

The following tables summarize the key pharmacokinetic parameters of Gabapentin.

Table 1: Bioavailability of Gabapentin at Different Doses

Daily Dose (mg/day)Bioavailability (%)
900~60
1200~47
2400~34
3600~33
4800~27

Data sourced from[4]

Table 2: General Pharmacokinetic Parameters of Gabapentin

ParameterValue
Time to Peak Plasma Concentration (Tmax)2 - 3 hours
Plasma Protein Binding< 3%
Apparent Volume of Distribution (Vd)58 ± 6 L
Elimination Half-life (t1/2)5 - 7 hours
MetabolismNot appreciably metabolized
Primary Route of ExcretionRenal (as unchanged drug)

Data sourced from[3][4][5]

The Impact of Deuteration: this compound

Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can influence the pharmacokinetic properties of a drug, primarily through the kinetic isotope effect (KIE).[8] The C-D bond is stronger than the C-H bond, which can slow down metabolic reactions that involve the cleavage of this bond.[9]

For a drug like Gabapentin that undergoes minimal to no metabolism, the pharmacokinetic profile of its deuterated form, this compound, is expected to be very similar to that of the parent compound. Since the primary clearance mechanism is renal excretion of the unchanged drug, and this process is not typically subject to significant isotope effects, the absorption, distribution, and elimination of this compound are unlikely to differ substantially from Gabapentin.[3][8]

The primary utility of this compound, therefore, remains as a stable isotope-labeled internal standard for the accurate quantification of Gabapentin in biological samples using mass spectrometry-based methods. Its identical physicochemical properties to Gabapentin, except for its mass, make it an ideal tool for correcting for variability during sample preparation and analysis.

Experimental Protocols

The quantification of Gabapentin in biological matrices is crucial for pharmacokinetic studies. Due to its lack of a strong chromophore, methods often involve derivatization for UV detection or, more commonly, mass spectrometry.[10]

Sample Preparation: Protein Precipitation

A common and straightforward method for preparing plasma samples for analysis is protein precipitation.

  • To 200 µL of human plasma in a microcentrifuge tube, add the internal standard (e.g., this compound).

  • Add 600 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • The resulting supernatant can be directly injected into the LC-MS/MS system or further processed.[10]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of Gabapentin due to its high sensitivity and selectivity, which eliminates the need for derivatization.[11]

  • Chromatographic System: A standard HPLC or UPLC system.

  • Column: A C8 or C18 reversed-phase column is typically used.[12]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[12]

  • Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific mass transitions for Gabapentin and the internal standard (this compound) are monitored.

Visualizations

Gabapentin Pharmacokinetic Pathway

Gabapentin_PK Gabapentin Pharmacokinetic Pathway Oral_Admin Oral Administration GI_Tract Gastrointestinal Tract Oral_Admin->GI_Tract Ingestion Systemic_Circulation Systemic Circulation GI_Tract->Systemic_Circulation Saturable Absorption (L-amino acid transporter) Tissues Tissues/CNS Systemic_Circulation->Tissues Distribution (<3% Protein Binding) Kidney Kidney Systemic_Circulation->Kidney Renal Filtration Tissues->Systemic_Circulation Urine Excretion in Urine Kidney->Urine Excretion of Unchanged Drug

Caption: A diagram illustrating the absorption, distribution, and excretion of Gabapentin.

Analytical Workflow for Gabapentin Quantification

Gabapentin_Quantification_Workflow Workflow for Gabapentin Quantification Sample_Collection Biological Sample Collection (e.g., Plasma) IS_Addition Addition of Internal Standard (this compound) Sample_Collection->IS_Addition Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: A typical workflow for the quantification of Gabapentin in biological samples.

Conclusion

The pharmacokinetics of Gabapentin are well-characterized, defined by its saturable absorption, limited protein binding, lack of metabolism, and renal excretion. For its deuterated analog, this compound, the available evidence strongly suggests that its primary role is as an internal standard for bioanalytical purposes. Due to Gabapentin's minimal metabolism, the kinetic isotope effect is not expected to significantly alter the in-vivo pharmacokinetic profile of this compound compared to the non-deuterated drug. Therefore, the extensive pharmacokinetic data available for Gabapentin can be largely extrapolated to its d4-labeled counterpart for research and drug development applications where it is used as a tracer or standard. The analytical methods outlined provide a robust framework for the accurate quantification of Gabapentin in various biological matrices, a critical component of pharmacokinetic and clinical studies.

References

The Role of Gabapentin-d4 as an Internal Standard in Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Gabapentin-d4 as an internal standard in mass spectrometry-based bioanalysis. Its structural similarity and distinct mass difference from the parent drug, gabapentin, make it an ideal tool for accurate and precise quantification in complex biological matrices. This document provides a comprehensive overview of its application, including detailed experimental protocols and quantitative data, to assist researchers in developing and validating robust analytical methods.

Introduction: The Principle of Internal Standards in Mass Spectrometry

In quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound of known concentration added to a sample to correct for variations during sample preparation and analysis. An ideal internal standard should mimic the analyte's chemical and physical properties, including extraction recovery, ionization efficiency, and chromatographic retention, without interfering with its detection.

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard. The incorporation of heavy isotopes (in this case, deuterium) results in a compound that is chemically identical to the analyte but has a different mass-to-charge ratio (m/z). This allows for its co-elution with the analyte while being separately detected by the mass spectrometer, providing the most accurate correction for potential matrix effects and other sources of variability.[1][2]

Physicochemical Properties and Rationale for Use

This compound is a deuterated form of gabapentin, a pharmaceutical agent used for treating epilepsy and neuropathic pain.[1] The four deuterium atoms replace four hydrogen atoms on the cyclohexyl ring, increasing the molecular weight without significantly altering its chemical properties.

Key advantages of using this compound as an internal standard:

  • Similar chromatographic behavior: Due to its structural similarity to gabapentin, it co-elutes with the analyte, ensuring that both compounds experience similar matrix effects during LC separation and ionization.

  • Distinct mass-to-charge ratio: The mass difference allows for specific detection and quantification of both the analyte and the internal standard without mutual interference.

  • Correction for matrix effects: It effectively compensates for ion suppression or enhancement, a common phenomenon in electrospray ionization (ESI) that can lead to inaccurate quantification.[2]

  • Improved precision and accuracy: By normalizing the analyte's response to that of the internal standard, the method's precision and accuracy are significantly enhanced.

Quantitative Data for Mass Spectrometry

The following tables summarize key quantitative parameters for the analysis of gabapentin using this compound as an internal standard, compiled from various validated LC-MS/MS methods.

Table 1: Mass Spectrometry Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Gabapentin172.3154.2Positive ESI
This compound176.3158.2Positive ESI

Data sourced from a study on the quantification of gabapentin in human plasma.[3]

Table 2: Performance Characteristics of a Validated LC-MS/MS Method

ParameterValue
Linearity Range50 - 5000 ng/mL
Lower Limit of Quantitation (LLOQ)50 ng/mL
Intra-day Precision (%RSD)< 8.4%
Inter-day Precision (%RSD)< 8.4%
AccuracyWithin 10.2%

These performance characteristics were demonstrated in a bioequivalence study of gabapentin in human plasma.[4][5]

Experimental Protocols

The following sections detail typical experimental procedures for the quantification of gabapentin in biological matrices using this compound as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting gabapentin from plasma or serum samples.[3][4][5]

Methodology:

  • To 200 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration range).

  • Add 600 µL of a precipitating agent, such as acetonitrile or methanol, to the plasma sample.

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography

Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the separation of polar compounds like gabapentin.

Methodology:

  • Column: A HILIC silica column (e.g., Venusil HILIC, 100 x 2.1 mm, 5 µm) is a suitable choice.[3]

  • Mobile Phase:

    • Mobile Phase A: 10 mM Ammonium formate with 0.2% formic acid in water.[3]

    • Mobile Phase B: Acetonitrile.[3]

  • Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 88% B) and gradually decrease to elute the polar analytes.

  • Flow Rate: A flow rate of 0.3 mL/min is commonly used.

  • Injection Volume: 5-10 µL of the prepared sample supernatant is injected onto the column.

Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification.

Methodology:

  • Ionization Source: Electrospray Ionization (ESI) in the positive ion mode is typically used for gabapentin analysis.[3]

  • MRM Transitions: The specific precursor to product ion transitions for gabapentin and this compound are monitored (see Table 1).

  • Data Analysis: The peak area ratio of the analyte to the internal standard is calculated and used to determine the concentration of gabapentin in the unknown samples by interpolating from a calibration curve.

Visualization of the Analytical Workflow

The following diagram illustrates the typical workflow for the quantitative analysis of gabapentin using this compound as an internal standard.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Sample Biological Sample (e.g., Plasma) Add_IS Spike with This compound (IS) Sample->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS System Supernatant->Injection LC_Separation Chromatographic Separation (HILIC) Injection->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Integration Peak Area Integration MS_Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for Gabapentin quantification using this compound.

Conclusion

This compound serves as an indispensable tool for the accurate and reliable quantification of gabapentin in biological samples by mass spectrometry. Its use as an internal standard effectively mitigates the variability inherent in sample preparation and analysis, leading to high-quality data essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to implement robust and validated analytical methods for gabapentin.

References

Commercial Suppliers and Availability of Gabapentin-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Gabapentin-d4, a deuterated internal standard essential for the accurate quantification of the widely used anticonvulsant and analgesic drug, gabapentin. This document is intended for researchers, scientists, and drug development professionals who require reliable sources of this compound for bioanalytical studies, pharmacokinetic research, and other applications demanding precise measurement of gabapentin concentrations in various biological matrices.

Introduction

This compound is a stable isotope-labeled analog of gabapentin, where four hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule with a higher mass-to-charge ratio (m/z) than the parent compound, while maintaining nearly identical physicochemical properties. These characteristics make this compound an ideal internal standard for mass spectrometry-based bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation, chromatographic retention time, and ionization efficiency, thereby ensuring the accuracy and precision of the analytical results.

Commercial Availability of this compound

A variety of chemical suppliers offer this compound for research purposes. The available products differ in format (e.g., neat solid, pre-dissolved solution), quantity, and purity. The following table summarizes the offerings from several prominent commercial suppliers. Researchers are advised to request a certificate of analysis from the supplier to verify the purity and isotopic enrichment of the specific lot they intend to purchase.

SupplierCatalog NumberFormatAvailable QuantitiesPurity
LGC Standards TRC-KIT1237-5X1ML100 µg/mL in Methanol5 x 1 mLNot Specified
Cayman Chemical 18254Solid500 µg, 1 mg≥95%[1][2]
MedchemExpress HY-A0057SSolid1 mg, 5 mg, 10 mg99.44%[3]
Simson Pharma Limited G010012SolidInquire for detailsAccompanied by Certificate of Analysis[4]
EvitaChem EVT-1479180SolidInquire for details>95% (HPLC)[5]

Experimental Protocol: Quantification of Gabapentin in Human Plasma using this compound by LC-MS/MS

The following protocol is a representative example of a validated bioanalytical method for the quantification of gabapentin in human plasma using this compound as an internal standard. This method is suitable for pharmacokinetic and bioequivalence studies.[6][7][8][9][10]

1. Materials and Reagents:

  • Gabapentin analytical standard

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

2. Preparation of Stock and Working Solutions:

  • Gabapentin Stock Solution (1 mg/mL): Accurately weigh and dissolve gabapentin in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Gabapentin Working Solutions: Prepare a series of working solutions by serially diluting the gabapentin stock solution with 50% methanol to create calibration standards and quality control (QC) samples.

  • This compound Working Solution (Internal Standard): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation): [7]

  • To 100 µL of human plasma sample (calibration standard, QC, or unknown sample), add 20 µL of the this compound working solution (100 ng/mL).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of delivering a stable and reproducible gradient.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, which is then ramped up to elute the analytes, followed by a re-equilibration step.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Gabapentin: m/z 172.1 → 154.1[8]

    • This compound: m/z 176.1 → 158.1

5. Data Analysis:

  • The peak areas of gabapentin and this compound are integrated.

  • A calibration curve is constructed by plotting the ratio of the peak area of gabapentin to the peak area of this compound against the nominal concentration of the calibration standards.

  • The concentration of gabapentin in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Visualizations

Logical Relationship of Internal Standard in Quantitative Bioanalysis

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Biological Matrix (e.g., Plasma) IS_Spike Spike with known amount of this compound (IS) Plasma->IS_Spike Introduction of IS to compensate for variability Extraction Protein Precipitation & Extraction IS_Spike->Extraction LC_Separation Chromatographic Separation (LC) Extraction->LC_Separation Prepared Sample MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Separated Analytes Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Raw Data Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve For Calibration Standards Quantification Quantify Analyte Concentration Ratio_Calculation->Quantification For Unknown Samples Calibration_Curve->Quantification Provides basis for quantification G cluster_pre_analysis Pre-analytical Phase cluster_sample_processing Sample Processing cluster_instrumental_analysis Instrumental Analysis cluster_post_analysis Post-analytical Phase Sample_Collection 1. Plasma Sample Collection Sample_Storage 2. Sample Storage (-80°C) Sample_Collection->Sample_Storage Thawing 3. Sample Thawing Sample_Storage->Thawing IS_Addition 4. Addition of this compound (IS) Thawing->IS_Addition Protein_Precipitation 5. Protein Precipitation (Acetonitrile) IS_Addition->Protein_Precipitation Centrifugation 6. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 7. Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation 8. Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution 9. Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Injection 10. LC-MS/MS Injection Reconstitution->LC_MS_Injection Data_Acquisition 11. Data Acquisition (MRM mode) LC_MS_Injection->Data_Acquisition Data_Processing 12. Data Processing & Integration Data_Acquisition->Data_Processing Concentration_Calculation 13. Concentration Calculation Data_Processing->Concentration_Calculation Report_Generation 14. Report Generation Concentration_Calculation->Report_Generation

References

Deuterium Labeling Effects on Gabapentin's Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides an in-depth analysis of the relationship between deuterium labeling and the properties of Gabapentin. Unlike conventional "deuterium switch" approaches that aim to improve a drug's metabolic stability, Gabapentin's pharmacokinetic profile—characterized by a lack of significant metabolism and direct renal excretion—presents a unique case. This document elucidates the foundational principles of the kinetic isotope effect, details the established pharmacokinetics of Gabapentin, and clarifies why deuterium labeling does not offer a therapeutic advantage for this molecule. Instead, it highlights the critical role of deuterated Gabapentin analogues, such as Gabapentin-D10, as indispensable internal standards for precise bioanalytical quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The guide includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Chapter 1: The Pharmacokinetic Profile of Gabapentin

Gabapentin, a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA), is widely prescribed for epilepsy and neuropathic pain.[1] A thorough understanding of its pharmacokinetic properties is essential to contextualize the effects—or lack thereof—of deuterium labeling.

Gabapentin is absorbed from the small intestine via a saturable L-amino acid transport system, leading to dose-dependent bioavailability.[1][2] Once absorbed, it exhibits minimal binding to plasma proteins (<3%) and is not metabolized by hepatic enzymes.[2][3][4][5] The absence of metabolism is a defining characteristic of Gabapentin.[2][4] All pharmacological activity is attributed to the parent compound.[2]

Elimination occurs almost exclusively via renal excretion of the unchanged drug.[2][3] Consequently, Gabapentin's plasma clearance and elimination half-life are directly proportional to the patient's creatinine clearance.[2][6] This renal-dependent pathway means that dosage adjustments are critical for patients with impaired kidney function to avoid accumulation and potential toxicity.[6]

ParameterValueSource(s)
Bioavailability Dose-dependent (saturable absorption); ~60% at 900 mg/day[2]
Plasma Protein Binding < 3%[3][4]
Metabolism Not appreciably metabolized in humans[2][3][4][5]
Elimination Half-Life (t½) 5 to 9 hours[2][4][7]
Route of Elimination Renal excretion as unchanged drug[2][3][4][6]
Mechanism of Action Binds to the α2δ-1 subunit of voltage-gated calcium channels[1]

Chapter 2: The Kinetic Isotope Effect and Deuterium Labeling in Drug Development

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. While chemically similar to hydrogen, it possesses a neutron in its nucleus, effectively doubling its mass. This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to the standard carbon-hydrogen (C-H) bond.

This increased bond strength is the basis for the deuterium kinetic isotope effect (KIE) .[8] Metabolic processes, particularly those mediated by the cytochrome P450 (CYP450) enzyme system, often involve the cleavage of C-H bonds as a rate-determining step.[8] By strategically replacing hydrogen atoms at these metabolically vulnerable sites with deuterium, the rate of metabolic breakdown can be significantly slowed.[9][10]

This "deuterium switch" strategy can lead to several therapeutic benefits for metabolized drugs:

  • Improved Pharmacokinetics: A reduced rate of metabolism can prolong the drug's half-life, increase overall exposure (AUC), and allow for less frequent dosing.[11]

  • Reduced Toxic Metabolites: If a metabolic pathway produces toxic byproducts, deuteration can slow this process, potentially improving the drug's safety profile.[9]

  • Increased Efficacy: By maintaining therapeutic concentrations for longer periods, efficacy may be enhanced.

A prime example is Deutetrabenazine, the first deuterated drug approved by the FDA.[11] Deuteration of the two methoxy groups on tetrabenazine slows their metabolism, leading to a longer half-life and more stable plasma concentrations compared to the non-deuterated parent drug.[10][11]

References

Methodological & Application

Application Note: Quantification of Gabapentin in Human Plasma by LC-MS/MS Using Gabapentin-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gabapentin is an anticonvulsant medication primarily used as an adjunctive therapy for partial seizures and for the management of neuropathic pain.[1] Accurate and reliable quantification of gabapentin in biological matrices is essential for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and the ability to directly analyze the compound without the need for derivatization, which is often required in other methods like HPLC with UV or fluorescence detection.[2][3][4]

This application note details a robust and validated LC-MS/MS method for the quantitative analysis of gabapentin in human plasma. The protocol employs a simple and rapid protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard, Gabapentin-d4, to ensure high accuracy and precision.

Experimental Protocols

1. Materials and Reagents

  • Gabapentin reference standard

  • This compound (Internal Standard, IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Control human plasma

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve gabapentin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.[1]

  • Working Solutions: Prepare serial dilutions of the gabapentin stock solution with a 50:50 methanol:water mixture to create working solutions for calibration standards and quality control (QC) samples. A separate working solution for the internal standard (this compound) should also be prepared at an appropriate concentration.[1]

3. Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and effective method for extracting gabapentin from plasma samples.[1]

  • Pipette 200 µL of the plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[1][3][4][5]

  • Add a specified volume of the this compound internal standard working solution.

  • Add cold acetonitrile (typically in a 3:1 or 4:1 ratio to the plasma volume) to precipitate the plasma proteins.[1][2][4][6]

  • Vortex mix the tube for approximately 30-40 seconds to ensure thorough mixing.[1][2]

  • Centrifuge the samples at high speed (e.g., 10,000-13,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[1][4][5]

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Inject an aliquot (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.[2][4]

4. Liquid Chromatography Conditions

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C8 or C18 analytical column is commonly used. For example, a Luna–C8, 150 x 4.6 mm, 5µm (Phenomenex) or a Gemini C18 column.[2][6]

  • Mobile Phase: A common mobile phase composition is a gradient or isocratic mixture of acetonitrile and an aqueous solution containing an additive like formic acid or ammonium formate to improve ionization and peak shape.[3][5] For instance, a mobile phase could consist of acetonitrile and 10 mM ammonium formate buffer (pH 3.0).[3][7]

  • Flow Rate: A typical flow rate is between 0.4 and 0.8 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

5. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.[3][5][8]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Gabapentin: m/z 172.3 → 154.2[9]

    • This compound (IS): m/z 176.3 → 158.2[9]

  • Instrument Parameters: Parameters such as capillary temperature, spray voltage, and collision energy should be optimized for the specific instrument being used.[3]

Data Presentation

Table 1: LC-MS/MS Method Parameters

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column C18, 2.1 x 50 mm, 1.7 µm[5]
Mobile Phase A 0.1% Formic Acid in Water[5]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[5]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple Quadrupole
Ionization Mode ESI Positive
MRM Transition (Gabapentin) m/z 172.3 → 154.2[9]
MRM Transition (this compound) m/z 176.3 → 158.2[9]

Table 2: Method Validation Summary

Validation ParameterTypical Results
Linearity Range 50 - 5000 ng/mL[3][4][5][7][9]
Correlation Coefficient (r²) > 0.99[3][4][5][7]
Lower Limit of Quantification (LLOQ) 50 ng/mL[2][3][4][5][7][9]
Intra-day Precision (%CV) < 15% (< 20% for LLOQ)[5][8]
Inter-day Precision (%CV) < 15% (< 20% for LLOQ)[5][8]
Accuracy (% Bias) Within ±15% (±20% for LLOQ)[5][8]
Recovery 85.4% - 92.4% for Gabapentin[3][4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma Plasma Sample (200 µL) is Add this compound (IS) plasma->is precip Add Cold Acetonitrile is->precip vortex Vortex Mix precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Acquisition & Processing ms->data quant Calculate Concentration (Ratio of Analyte/IS) data->quant

Caption: Experimental workflow for the LC-MS/MS analysis of gabapentin.

Conclusion

The LC-MS/MS method described, utilizing this compound as an internal standard, provides a rapid, sensitive, and reliable approach for the quantification of gabapentin in human plasma. The simple protein precipitation sample preparation method allows for high-throughput analysis, making it well-suited for a variety of clinical and research applications, including pharmacokinetic and bioequivalence studies. The validation data demonstrates that the method is accurate, precise, and linear over a clinically relevant concentration range.

References

Application Note and Protocol for the Quantification of Gabapentin using Gabapentin-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of gabapentin in biological matrices, primarily human plasma, using Gabapentin-d4 as an internal standard (IS). The method described herein is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique ideal for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This application note includes a comprehensive experimental protocol, tabulated quantitative data from validated methods, and a visual representation of the analytical workflow.

Introduction

Gabapentin is an anticonvulsant medication used to treat neuropathic pain and partial seizures.[1][2] It is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA) but does not act on GABA receptors.[3][4] Instead, its primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.[5][6][7] Accurate quantification of gabapentin in biological samples is crucial for clinical and research purposes. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.[4][8]

Mechanism of Action of Gabapentin

Gabapentin exerts its therapeutic effects by modulating the activity of presynaptic voltage-gated calcium channels. By binding to the α2δ-1 subunit, it reduces calcium influx into nerve terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate and substance P.[5][6] This reduction in neuronal excitability contributes to its analgesic and anticonvulsant properties.

Gabapentin_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (α2δ-1 subunit) Ca_ion Ca²⁺ Glutamate_release Glutamate Release VGCC->Glutamate_release Inhibits Glutamate_vesicle Vesicle with Glutamate Ca_ion->Glutamate_vesicle Triggers vesicle fusion Glutamate_vesicle->Glutamate_release Glutamate Glutamate Gabapentin Gabapentin Gabapentin->VGCC Binds to α2δ-1 subunit Glutamate_receptor Glutamate Receptor Glutamate->Glutamate_receptor Binds Neuronal_excitation Reduced Neuronal Excitation Glutamate_receptor->Neuronal_excitation Leads to

Figure 1: Simplified signaling pathway of Gabapentin's mechanism of action.

Analytical Method: LC-MS/MS

The following protocol outlines a general procedure for the quantification of gabapentin in human plasma using this compound as an internal standard. This method is based on protein precipitation followed by analysis with LC-MS/MS in the multiple-reaction monitoring (MRM) mode.

Materials and Reagents
  • Gabapentin analytical standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Human plasma (drug-free)

Equipment
  • Liquid chromatograph (HPLC or UPLC)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, C8, or HILIC)

  • Microcentrifuge

  • Vortex mixer

  • Pipettes

  • Nitrogen evaporator (optional)

Experimental Protocol

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing start Plasma Sample (e.g., 200 µL) add_is Add this compound Internal Standard start->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Optional) supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation Inject ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification (Peak Area Ratio) data_acquisition->quantification end Final Concentration quantification->end

Figure 2: General workflow for the analysis of Gabapentin using this compound as an internal standard.

Preparation of Stock and Working Solutions
  • Gabapentin Stock Solution (1 mg/mL): Accurately weigh and dissolve gabapentin in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare working solutions of gabapentin for calibration standards and quality controls by serial dilution of the stock solution with 50% methanol. Prepare a working solution of this compound.

Preparation of Calibration Standards and Quality Controls
  • Prepare calibration standards by spiking drug-free human plasma with the appropriate gabapentin working solutions to achieve a concentration range of 50 to 5000 ng/mL.[9][10]

  • Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

Sample Preparation (Protein Precipitation)
  • Pipette 200 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.[11]

  • Add a fixed amount of the this compound internal standard working solution to each tube.

  • Add 600 µL of cold acetonitrile to precipitate plasma proteins.[11]

  • Vortex the mixture for 30 seconds.[11]

  • Centrifuge at 10,000 rpm for 10 minutes.[11]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen (optional, but can improve sensitivity).

  • Reconstitute the residue in the mobile phase.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. These may require optimization based on the specific instrumentation used.

Liquid Chromatography:

  • Column: A reversed-phase C8 or C18 column, or a HILIC column can be used.[9][10]

  • Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer like 10 mM ammonium formate with 0.2% formic acid.[9]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 10-20 µL.

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Gabapentin: m/z 172.3 → 154.2[9]

    • This compound: m/z 176.3 → 158.2[9]

Data Analysis
  • Quantification is performed by calculating the peak area ratio of the analyte (gabapentin) to the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

  • The concentration of gabapentin in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The performance of LC-MS/MS methods for gabapentin quantification using a deuterated internal standard is summarized in the tables below.

Table 1: Linearity and Sensitivity of Gabapentin Quantification

MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Human Plasma50 - 500050[9]
Human Plasma20 - 500020[12]
Human Serum10 - 10,00010[13]
Human Plasma50 - 500050[10]

Table 2: Accuracy and Precision of Gabapentin Quantification

MatrixConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Bias)Reference
Human SerumLow, Mid, High≤5.20≤4.88≤6% error[13]
Human PlasmaLow, Mid, High<8.4<8.4Within 10.2%[10]
Human Plasma200, 1000, 5000-≤6.0±4.4%[14]

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust, sensitive, and specific approach for the quantification of gabapentin in biological matrices. The protocol detailed in this application note offers a reliable framework for researchers and clinicians in various fields, including pharmacology, drug metabolism, and clinical chemistry. The high accuracy and precision of this method make it suitable for a wide range of applications, from preclinical drug development to clinical trial sample analysis.

References

Application Notes and Protocols for Gabapentin-d4 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Gabapentin-d4 for quantitative analysis. The included methodologies are based on established techniques and are designed to ensure high recovery, accuracy, and reproducibility.

Introduction

Gabapentin, an anticonvulsant and analgesic medication, is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA).[1] Its deuterated analog, this compound, is commonly used as an internal standard in pharmacokinetic and bioequivalence studies to ensure accurate quantification.[2] The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and ensuring the reliability of analytical results, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3] This document outlines three prevalent sample preparation methods: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Sample Preparation Techniques: A Comparative Overview

The selection of a suitable sample preparation method depends on various factors, including the biological matrix, the required limit of quantification, sample throughput, and available resources. Below is a summary of the most common techniques for this compound analysis.

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Principle Protein removal by precipitation with an organic solvent.Analyte retention on a solid sorbent and elution with a solvent.Analyte partitioning between two immiscible liquid phases.
Primary Advantage Simple, fast, and cost-effective.[4]High selectivity and concentration factor.[5]Effective for removing non-polar interferences.
Typical Solvents Acetonitrile, Methanol.[1][2][4][6][7]Various, depending on sorbent chemistry (e.g., C18).[8]Ethyl acetate, Diethyl ether.[9][10]
Recovery Generally high, often >85%.[2][11]Typically >70%, can be optimized.[8]Variable, dependent on solvent and pH.
Matrix Effects Can be significant due to co-precipitation of other components.Generally lower due to effective cleanup.[5]Can be present, depending on the extraction solvent.
Throughput High, suitable for large sample batches.Moderate, can be automated.Lower, can be labor-intensive.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol describes a simple and rapid method for the extraction of this compound from plasma or serum using protein precipitation with acetonitrile.[1][4]

Materials:

  • Biological matrix (e.g., human plasma) containing this compound

  • Acetonitrile (HPLC grade), cold

  • Internal Standard (IS) solution (if this compound is not the IS)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 200 µL of the plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.[4]

  • Add 50 µL of the internal standard working solution (if applicable) and briefly vortex.[4]

  • Add 500 µL of cold acetonitrile to the tube to precipitate the plasma proteins.[4]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing.[4]

  • Centrifuge the sample at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

Quantitative Data for Protein Precipitation:

ParameterValueReference
Linearity Range50–5000 ng/mL[1]
Lower Limit of Quantification (LLOQ)50 ng/mL[1][11]
Intra-day Precision (%CV)< 8.4%[1]
Inter-day Precision (%CV)< 8.4%[1]
AccuracyWithin 10.2%[1]
Recovery98.5%[11]

Workflow for Protein Precipitation:

PPT_Workflow cluster_0 Sample Preparation cluster_1 Analysis Sample Plasma Sample (200 µL) Add_IS Add Internal Standard (50 µL) Sample->Add_IS Add_ACN Add Acetonitrile (500 µL) Add_IS->Add_ACN Vortex Vortex (30s) Add_ACN->Vortex Centrifuge Centrifuge (13,000 rpm, 5 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: Protein Precipitation Workflow for this compound Analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a method for cleaning up and concentrating this compound from biological samples using a C18 solid-phase extraction cartridge.[8]

Materials:

  • Biological matrix (e.g., human plasma, urine) containing this compound

  • C18 SPE cartridges

  • Methanol (HPLC grade)

  • Deionized water

  • 100mM Acetic Acid

  • Elution solvent (e.g., Methanol)

  • Internal Standard (IS) solution (if this compound is not the IS)

  • Collection tubes

  • SPE manifold

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: To 1 mL of the biological sample, add the internal standard. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 100mM acetic acid to remove polar interferences.

  • Drying: Dry the SPE column for a minimum of 20 minutes under full pressure.[12]

  • Elution: Elute this compound from the cartridge with 2 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.[12] Reconstitute the residue in a suitable volume of the mobile phase for analysis.

Quantitative Data for Solid-Phase Extraction:

ParameterValueReference
Linearity Range0.05-5.0 µg/mL (plasma)[8]
Mean Absolute Recovery72.21% (plasma)[8]
Precision (%RSD)< 4.05%[8]
Accuracy (%RME)< 0.15%[8]

Workflow for Solid-Phase Extraction:

SPE_Workflow cluster_0 SPE Cartridge Preparation cluster_1 Sample Processing cluster_2 Final Preparation & Analysis Condition Condition Cartridge (Methanol, Water) Load Load Sample Condition->Load Wash Wash Cartridge (Water, Acetic Acid) Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute Analyte (Methanol) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis LLE_Workflow cluster_0 Extraction cluster_1 Final Preparation & Analysis Sample Aqueous Sample Add_Solvent Add Extraction Solvent Sample->Add_Solvent Mix Vortex/Shake Add_Solvent->Mix Separate Separate Phases Mix->Separate Collect Collect Organic Layer Separate->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

References

Chromatographic Conditions for the Separation of Gabapentin-d4: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic separation of Gabapentin-d4. The methods outlined are applicable for the quantification of this compound in various matrices, often utilized as an internal standard in bioanalytical studies for the determination of Gabapentin. The information is compiled from various validated analytical methods.

Introduction

Gabapentin, an anticonvulsant and analgesic drug, is structurally an analog of the neurotransmitter gamma-aminobutyric acid (GABA). Due to its high polarity and lack of a strong chromophore, its analysis often presents challenges. Deuterated analogs of Gabapentin, such as this compound, are crucial as internal standards in quantitative bioanalysis by mass spectrometry to correct for matrix effects and variations in sample processing. The successful chromatographic separation of this compound from endogenous interferences and the parent drug is critical for accurate quantification. This document details established Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS) methods.

Chromatographic Techniques and Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the analysis of this compound, particularly in complex biological matrices like plasma and urine.

Experimental Protocol: LC-MS/MS for this compound in Human Plasma

This protocol is adapted from a validated method for the quantification of Gabapentin, where this compound is used as an internal standard.[1]

1. Sample Preparation (Protein Precipitation):

  • To 200 µL of human plasma in a microcentrifuge tube, add a working solution of this compound.

  • Add 600 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. Chromatographic Conditions:

  • Column: Venusil HILIC silica column (or equivalent).

  • Mobile Phase: Acetonitrile and 10 mM ammonium formate with 0.2% formic acid (88:12, v/v).[1]

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for this compound: m/z 176.3 → 158.2.[1]

  • MRM Transition for Gabapentin: m/z 172.3 → 154.2.[1]

Quantitative Data Summary (LC-MS/MS)

ParameterValueReference
Linearity Range (for Gabapentin)50 - 5000 ng/mL[1][2]
Lower Limit of Quantification (LLOQ) (for Gabapentin)50 ng/mL[1][2]
Intra-day Precision (%RSD)< 8.4%[2]
Inter-day Precision (%RSD)< 8.4%[2]
AccuracyWithin 10.2%[2]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Due to Gabapentin's lack of a significant UV chromophore, derivatization is often required for sensitive detection. However, direct UV detection at low wavelengths is also possible.

Experimental Protocol: HPLC-UV for Gabapentin (and its deuterated analog)

This protocol is based on a method for the analysis of Gabapentin in pharmaceutical dosage forms.

1. Sample Preparation:

  • Prepare a standard solution of this compound in the mobile phase.

  • For pharmaceutical formulations, dissolve the powdered tablets in the mobile phase, sonicate, and filter.

2. Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm.[3]

  • Mobile Phase: A mixture of Methanol, Acetonitrile, and Triethylamine (50:25:25, v/v/v), with the pH adjusted to 5.8 with orthophosphoric acid.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 20 µL.[3]

  • Detection Wavelength: 211 nm.[3]

Quantitative Data Summary (HPLC-UV for Gabapentin)

ParameterValueReference
Linearity Range10 - 60 µg/mL[3]
Correlation Coefficient (r²)> 0.999
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of Gabapentin and its deuterated analogs typically requires derivatization to increase volatility.

Experimental Protocol: GC-MS for Gabapentin (and its deuterated analog)

This protocol is based on a validated method for the detection of Gabapentin in equine biological fluids.[5]

1. Sample Preparation (Solid-Phase Extraction and Derivatization):

  • Perform a solid-phase extraction of the sample.

  • Evaporate the eluate to dryness.

  • Add 65 µL of BSTFA + 1% TMCS and 50 µL of DMF for derivatization.[5]

  • Heat the mixture at 75°C for 30 minutes.[5]

2. Chromatographic Conditions:

  • Column: Zebron ZB-5MS (30 m x 0.25 mm x 0.25 µm film thickness).[5]

  • Carrier Gas: Helium at a flow rate of 1 mL/min.[5]

  • Injector Temperature: 250°C.[5]

  • Oven Temperature Program: Start at 70°C (hold for 1 min), then ramp to 280°C at 20°C/min, and hold for 18 min.[5]

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electron Impact (EI).

  • Detection: Mass Spectrometer.

Quantitative Data Summary (GC-MS for Gabapentin)

ParameterValueReference
Linearity Range50 - 3000 ng/mL[5]
Limit of Detection (LOD)7.6 ng/mL[5]
Limit of Quantification (LOQ)17 ng/mL[5]
Extraction Efficiency~60%[5]

Experimental Workflow and Signaling Pathway Diagrams

General Workflow for Chromatographic Analysis of this compound

workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma, Urine) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (Protein Precipitation, SPE) Spike->Extraction Derivatization Derivatization (for GC-MS/some HPLC) Extraction->Derivatization If required Reconstitution Reconstitution Extraction->Reconstitution Derivatization->Reconstitution Injection Injection into Chromatography System Reconstitution->Injection Separation Chromatographic Separation (HPLC, GC) Injection->Separation Detection Detection (MS/MS, UV) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the chromatographic analysis of this compound.

Logical Relationship of Analytical Techniques for this compound

techniques cluster_lc Liquid Chromatography cluster_gc Gas Chromatography Analyte This compound Analysis LCMS LC-MS/MS (High Sensitivity & Specificity) Analyte->LCMS HPLCUV HPLC-UV (Lower Sensitivity, may require derivatization) Analyte->HPLCUV GCMS GC-MS (Requires Derivatization) Analyte->GCMS Node_LCMS Node_LCMS LCMS->Node_LCMS Ideal for Bioanalysis Node_HPLCUV Node_HPLCUV HPLCUV->Node_HPLCUV Suitable for Pharmaceuticals Node_GCMS Node_GCMS GCMS->Node_GCMS Alternative for Specific Applications

Caption: Relationship of analytical techniques for this compound analysis.

References

Application Notes and Protocols for Gabapentin-d4 Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Gabapentin-d4 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a deuterated stable isotope-labeled internal standard used for the accurate quantification of the anticonvulsant drug Gabapentin.

Introduction

Gabapentin is a widely prescribed medication for the treatment of epilepsy and neuropathic pain. Accurate and reliable quantification of Gabapentin in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification as it compensates for variability in sample preparation and instrument response. This document outlines the optimized mass spectrometry parameters, a detailed experimental protocol, and a workflow for the detection of this compound.

Mass Spectrometry Parameters

The following tables summarize the key mass spectrometry parameters for the detection of Gabapentin and its deuterated internal standard, this compound. These parameters have been compiled from various validated methods and should serve as a starting point for method development and optimization on your specific instrument.

Table 1: Multiple Reaction Monitoring (MRM) Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Gabapentin172.3154.2Positive
172.0136.9Positive
172.0154.0Positive
This compound 176.3 158.2 Positive
Gabapentin-d10182.0147.2Positive

Note: The selection of the most appropriate transition may depend on the specific mass spectrometer and potential matrix interferences.

Table 2: Compound-Dependent Mass Spectrometry Parameters
ParameterGabapentinThis compound / Gabapentin-d10
Collision Energy (CE)12 - 16 eV16 eV (typical, optimization recommended)
Cone Voltage / Declustering Potential (DP)25 VOptimization recommended

Note: Collision energy and cone/declustering potential are instrument-dependent and should be optimized to achieve the maximum signal intensity for both the analyte and the internal standard.

Experimental Protocol: Quantification of Gabapentin in Human Plasma

This protocol describes a typical workflow for the analysis of Gabapentin in human plasma using this compound as an internal standard.

Materials and Reagents
  • Gabapentin certified reference standard

  • This compound certified reference standard

  • LC-MS/MS grade acetonitrile

  • LC-MS/MS grade methanol

  • Formic acid (≥98%)

  • Ultrapure water

  • Human plasma (drug-free)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Sample Preparation: Protein Precipitation
  • Spiking of Internal Standard: To 100 µL of plasma sample, add a predetermined amount of this compound working solution to achieve a final concentration within the linear range of the assay.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Isocratic or a shallow gradient depending on the required separation
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40°C

Note: The chromatographic conditions should be optimized to achieve a good peak shape and separation from any potential interferences.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Temperature: 500 - 550°C

  • Nebulizer Gas (GS1): 50 psi

  • Heater Gas (GS2): 50 psi

  • Curtain Gas (CUR): 30 psi

  • Collision Gas (CAD): Nitrogen, set according to instrument manufacturer's recommendation

Note: These are typical source parameters and should be optimized for the specific instrument being used.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationship of the key steps in the analysis of Gabapentin using this compound as an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Spike with this compound (IS) Plasma->IS Precipitate Protein Precipitation (Acetonitrile) IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC Liquid Chromatography Separation Supernatant->LC MS Mass Spectrometry Detection (MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Curve Calibration Curve Ratio->Curve Quantify Quantify Gabapentin Concentration Curve->Quantify

Caption: Experimental workflow from sample preparation to data analysis.

logical_relationship Analyte Gabapentin Extraction Sample Preparation (Protein Precipitation) Analyte->Extraction IS This compound (Internal Standard) IS->Extraction Sample Biological Sample (e.g., Plasma) Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Ratio Peak Area Ratio (Gabapentin / this compound) LCMS->Ratio Quantification Accurate Quantification Ratio->Quantification

Application Note: Quantification of Gabapentin in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of gabapentin in human plasma. The assay utilizes a stable isotope-labeled internal standard, Gabapentin-d4, to ensure high accuracy and precision. Sample preparation is streamlined through a simple protein precipitation procedure. This method is well-suited for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The linear range, precision, and accuracy of the method are within the acceptable limits set by regulatory agencies.[1][2][3]

Introduction

Gabapentin is an anticonvulsant medication primarily used to treat epilepsy and neuropathic pain.[4][5] It is structurally related to the neurotransmitter gamma-aminobutyric acid (GABA) but does not act on GABA receptors.[4][5] Instead, it binds to the α2δ-1 subunit of voltage-gated calcium channels.[4] Accurate measurement of gabapentin concentrations in plasma is crucial for optimizing therapeutic regimens and for pharmacokinetic research. LC-MS/MS is the preferred analytical technique for this purpose due to its high sensitivity and specificity, which allows for direct detection without the need for derivatization.[2][3][6] The use of a deuterated internal standard like this compound provides excellent quantitative accuracy by compensating for matrix effects and variations in sample processing.

Experimental

Materials and Reagents
  • Gabapentin reference standard

  • This compound (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Human plasma (blank)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

  • Analytical column: A C8 or C18 column is typically used for separation.[1][2]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of gabapentin and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the gabapentin stock solution with a 50:50 mixture of methanol and water to create calibration standards. Prepare a working solution of this compound in acetonitrile.

Sample Preparation Protocol

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution.

  • Add 500 µL of acetonitrile to precipitate plasma proteins.[2]

  • Vortex the mixture for 15-30 seconds.

  • Centrifuge at 13,000 rpm for 5 minutes.[2]

  • Transfer the supernatant to a clean tube or vial.

  • Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.[2]

LC-MS/MS Method

Liquid Chromatography Parameters
ParameterValue
Column C8 or C18, e.g., 150 mm x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 - 0.8 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Isocratic or gradient elution may be used. A typical gradient starts with a low percentage of organic phase, ramps up to a high percentage to elute the analyte, and then returns to initial conditions for re-equilibration.
Mass Spectrometry Parameters
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Gabapentin) m/z 172.3 → 154.2[7]
MRM Transition (this compound) m/z 176.3 → 158.2[7]
Collision Gas Argon
Ion Source Temperature 300 °C[1]
Desolvation Line Temperature 526 °C[1]

Method Validation

The method was validated according to the guidelines of the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1]

Linearity

The method demonstrated excellent linearity over a concentration range of 50 to 5000 ng/mL.[2][3][7] The correlation coefficient (r²) was consistently greater than 0.99.

Accuracy and Precision

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low (LQC), medium (MQC), and high (HQC). The precision (%CV) was less than 8.4%, and the accuracy was within ±10.2% of the nominal values.[2]

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ50< 15< 1585 - 115
LQC150< 15< 1585 - 115
MQC2000< 15< 1585 - 115
HQC4500< 15< 1585 - 115
Recovery and Matrix Effect

The mean recovery of gabapentin from plasma was found to be between 85.4% and 92.4%.[2] The matrix effect was assessed and found to have no significant impact on the accuracy and precision of the method.[2]

Visualizations

Gabapentin_Mechanism cluster_neuron Presynaptic Neuron Ca_channel Voltage-Gated Calcium Channel (α2δ-1 subunit) Vesicles Synaptic Vesicles (containing neurotransmitters) Ca_channel->Vesicles Calcium influx (inhibited) Synaptic Cleft Synaptic Cleft Vesicles->Synaptic Cleft Neurotransmitter release (decreased) Gabapentin Gabapentin Gabapentin->Ca_channel Binds to α2δ-1 subunit

Caption: Mechanism of action of Gabapentin.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (200 µL) IS_addition Add this compound (IS) Plasma->IS_addition Precipitation Protein Precipitation (Acetonitrile) IS_addition->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifugation Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection HPLC HPLC Separation (C18 column) Injection->HPLC MS Mass Spectrometry (ESI+, MRM) HPLC->MS Quantification Quantification (Peak Area Ratio) MS->Quantification Results Results (Concentration) Quantification->Results

Caption: Experimental workflow for gabapentin quantification.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of gabapentin in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method highly suitable for high-throughput analysis in a clinical or research setting. The method has been successfully validated and can be applied to pharmacokinetic and bioequivalence studies.[2][8][9]

References

Application of Gabapentin-d4 in Pharmacokinetic Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Gabapentin-d4 in pharmacokinetic (PK) studies. This compound, a deuterium-labeled analog of Gabapentin, serves as an ideal internal standard (IS) for quantitative bioanalysis due to its similar physicochemical properties to the parent drug and its distinct mass, ensuring accurate and precise quantification in biological matrices.

Introduction to Gabapentin and the Role of this compound

Gabapentin is an anticonvulsant and analgesic agent widely used for epilepsy and neuropathic pain.[1] Its pharmacokinetic profile is characterized by dose-dependent absorption via a saturable transport mechanism, no significant metabolism, and renal excretion of the unchanged drug.[2][3]

In pharmacokinetic research, especially in bioequivalence (BE) studies, the accurate measurement of drug concentrations in biological fluids is paramount. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry. This compound is employed to correct for variability during sample preparation and analysis, thereby enhancing the reliability of the obtained pharmacokinetic data.[4]

Application: Bioequivalence Studies

A primary application of this compound is in bioequivalence studies, which are crucial for the approval of generic drug products. These studies compare the rate and extent of absorption of a test formulation to a reference formulation.

Data Presentation: Pharmacokinetic Parameters from Bioequivalence Studies

The following tables summarize the key pharmacokinetic parameters from representative bioequivalence studies of Gabapentin, where a deuterated internal standard would be typically employed for quantification.

Table 1: Mean Pharmacokinetic Parameters of Gabapentin (300 mg) Formulations [1]

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (µg/mL) 3.26 ± 0.603.00 ± 0.71
Tmax (hr) 3.08 ± 0.593.33 ± 0.63
AUC0-t (µg·hr/mL) 30.06 ± 4.9427.63 ± 6.45
AUC0-inf (µg·hr/mL) 30.76 ± 4.8828.27 ± 6.63
t1/2 (hr) 4.92 ± 1.954.69 ± 1.79

Table 2: Geometric Mean Ratios and 90% Confidence Intervals (CI) for Bioequivalence Assessment [5]

ParameterGeometric Mean Ratio (Test/Reference) (%)90% Confidence Interval
Cmax 108.06%96.32% – 121.24%
AUC0-t 103.15%90.38% – 117.72%
AUC0-inf 103.53%90.78% – 118.07%

The 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-inf fall within the regulatory acceptance range of 80-125%, indicating bioequivalence between the test and reference formulations.[5]

Experimental Protocols

In-Vivo Bioequivalence Study Protocol

This protocol outlines a typical single-dose, randomized, crossover bioequivalence study for a Gabapentin formulation.

3.1.1. Study Design

  • Design: A single-center, randomized, single-dose, open-label, two-period, two-sequence crossover study.[5]

  • Subjects: Healthy adult male and female volunteers.[5]

  • Washout Period: A 7-day washout period between the two treatment periods.[5]

  • Dosing: Subjects receive a single oral dose of the test or reference Gabapentin formulation under fasting conditions.[5]

3.1.2. Blood Sampling

Blood samples are collected at predefined time points, for example: pre-dose (0 hr) and at 0.33, 0.67, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, 15, and 24 hours post-dose.[6]

3.1.3. Sample Handling

Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Bioanalytical Method: LC-MS/MS Quantification of Gabapentin in Human Plasma

This protocol describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Gabapentin in human plasma using this compound as the internal standard.

3.2.1. Materials and Reagents

  • Gabapentin reference standard

  • This compound (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ammonium formate (analytical grade)

  • Human plasma (drug-free)

3.2.2. Sample Preparation (Protein Precipitation)

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add a known amount of this compound internal standard solution.

  • Add 600 µL of acetonitrile to precipitate plasma proteins.[7]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

3.2.3. LC-MS/MS Conditions

  • LC System: A standard HPLC or UPLC system.

  • Column: C8 or C18 analytical column (e.g., Acclaim 120 C8, 3 µm, 100 × 2.1 mm).[8]

  • Mobile Phase: A mixture of 10 mM ammonium formate buffer (pH 3.0) and acetonitrile (e.g., 40:60, v/v).[8]

  • Flow Rate: 0.2 mL/min.[8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

3.2.4. Mass Spectrometric Parameters

The following multiple reaction monitoring (MRM) transitions are typically used:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Gabapentin 172.1154.1
This compound 176.1158.1

Note: The exact m/z values may vary slightly depending on the specific deuteration pattern of the internal standard.

Visualizations

Experimental Workflow for a Gabapentin Bioequivalence Study

G cluster_study_setup Study Setup cluster_clinical_phase Clinical Phase (Crossover Design) cluster_period1 Period 1 cluster_period2 Period 2 cluster_bioanalytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis subject_recruitment Subject Recruitment (Healthy Volunteers) informed_consent Informed Consent subject_recruitment->informed_consent screening Screening informed_consent->screening randomization Randomization screening->randomization dosing1 Dosing: Test or Reference Formulation randomization->dosing1 blood_sampling1 Serial Blood Sampling dosing1->blood_sampling1 washout Washout Period (e.g., 7 days) blood_sampling1->washout sample_prep Plasma Sample Preparation (Protein Precipitation with This compound IS) blood_sampling1->sample_prep dosing2 Dosing: Alternative Formulation washout->dosing2 blood_sampling2 Serial Blood Sampling dosing2->blood_sampling2 blood_sampling2->sample_prep lcms_analysis LC-MS/MS Analysis (Quantification of Gabapentin) sample_prep->lcms_analysis pk_calc Pharmacokinetic Parameter Calculation (Cmax, AUC) lcms_analysis->pk_calc stat_analysis Statistical Analysis (90% Confidence Intervals) pk_calc->stat_analysis be_conclusion Bioequivalence Conclusion stat_analysis->be_conclusion

Caption: Workflow of a Gabapentin bioequivalence study.

Pharmacokinetic Pathway of Gabapentin (ADME)

G cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion oral_admin Oral Administration of Gabapentin gi_tract Gastrointestinal Tract oral_admin->gi_tract absorption_process Saturable Transport (L-amino acid transporter) gi_tract->absorption_process Dose-dependent systemic_circulation Systemic Circulation (Low Plasma Protein Binding <3%) absorption_process->systemic_circulation tissues Tissues systemic_circulation->tissues cns Central Nervous System (Crosses Blood-Brain Barrier) systemic_circulation->cns no_metabolism Not Metabolized in the Liver kidneys Kidneys systemic_circulation->kidneys urine Excreted Unchanged in Urine kidneys->urine

Caption: ADME pathway of Gabapentin.

References

Application Notes and Protocols: The Use of Gabapentin-d4 in Bioequivalence Studies of Gabapentin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gabapentin is an anticonvulsant medication widely used for treating partial seizures and neuropathic pain.[1] Establishing the bioequivalence of generic gabapentin formulations is crucial to ensure they are therapeutically interchangeable with the innovator product.[2][3] Bioequivalence is typically demonstrated by comparing the rate and extent of absorption of the test and reference products in healthy volunteers.[2][4] A key component of these studies is the accurate and reliable quantification of gabapentin in biological matrices, most commonly human plasma.[1][5]

Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity, selectivity, and speed, which allows for direct analysis without the need for time-consuming derivatization steps.[1][6] To compensate for variability during sample preparation and analysis, an internal standard (IS) is employed.[7][8] A stable isotope-labeled (SIL) internal standard, such as Gabapentin-d4, is considered the most appropriate choice for quantitative bioanalysis as it shares near-identical physicochemical properties with the analyte, ensuring it effectively tracks the analyte's behavior throughout the analytical process.[7][9]

These application notes provide a detailed protocol for the use of this compound in the bioequivalence assessment of gabapentin formulations, including study design, bioanalytical methodology, and data analysis.

I. Bioequivalence Study Design

A typical bioequivalence study for a gabapentin formulation follows a standardized design to compare its pharmacokinetic profile against a reference product.

Study Design Parameters

ParameterDescription
Study Type Fasting, single-dose, two-treatment, two-period crossover in vivo study.[10]
Subjects Healthy male and non-pregnant, non-lactating female volunteers.[10] Commonly, around 24-26 volunteers are enrolled.[5][6][11]
Dosage Strength Typically, the highest strength of the formulation is tested (e.g., 400 mg).[10] Waivers for other strengths can be requested based on these results.[10]
Washout Period A sufficient period, typically 7 days, is allowed between the two treatment periods to ensure complete elimination of the drug from the previous dose.[11][12]
Analyte to Measure Gabapentin in plasma.[10]
Bioequivalence Criteria The 90% confidence interval (CI) for the geometric mean ratios (Test/Reference) of Cmax, AUC(0-t), and AUC(0-inf) should be within the acceptance range of 80.00% to 125.00%.[2][4][11]

II. Bioanalytical Protocol: Quantification of Gabapentin in Human Plasma using LC-MS/MS with this compound as Internal Standard

This protocol outlines a validated method for the quantitative analysis of gabapentin in human plasma.

1. Materials and Reagents

  • Gabapentin reference standard

  • This compound (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ammonium formate (analytical grade)

  • Control human plasma (with anticoagulant, e.g., K2-EDTA)

  • Ultrapure water

2. Preparation of Stock and Working Solutions

  • Gabapentin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of gabapentin in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the gabapentin stock solution with a 50:50 methanol:water mixture to create working solutions for calibration standards and quality control (QC) samples.[1]

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with acetonitrile to achieve the desired concentration. The optimal concentration should be determined during method development.

3. Sample Preparation (Protein Precipitation)

  • Label polypropylene tubes for standards, QCs, and study samples.

  • Pipette 200 µL of plasma (or blank plasma for standards/QCs) into the appropriately labeled tubes.

  • For calibration standards and QCs, spike with the corresponding gabapentin working solutions.

  • Add a fixed volume (e.g., 20 µL) of the this compound internal standard working solution to all tubes (except blanks).

  • Add 200 µL of acetonitrile to each tube to precipitate plasma proteins.[13]

  • Vortex mix for approximately 40 seconds.[13]

  • Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.[13]

4. LC-MS/MS Instrumentation and Conditions

The following are typical instrument parameters and may require optimization for specific equipment.

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.
Analytical Column C8 or C18 reversed-phase column (e.g., Luna C8, 150 x 4.6 mm, 5µm).[13]
Mobile Phase A mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0).[6]
Flow Rate Isocratic elution at a flow rate suitable for the column dimensions (e.g., 0.5 - 1.0 mL/min).
MS System Triple quadrupole mass spectrometer.
Ionization Source Electrospray Ionization (ESI) in positive ion mode.[5]
Detection Mode Multiple Reaction Monitoring (MRM).[5][14]
MRM Transitions Gabapentin: m/z 172.3 → 154.2[14]This compound: m/z 176.3 → 158.2[14]

5. Method Validation

The bioanalytical method must be validated according to regulatory guidelines to ensure its reliability. Key validation parameters include:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The method should be linear over a defined concentration range (e.g., 50-5000 ng/mL).[6][14]

  • Accuracy and Precision: Intra- and inter-day precision should be less than 15% (20% at the Lower Limit of Quantification), and accuracy should be within ±15% (±20% at LLOQ).[6]

  • Recovery: The extraction efficiency of the analyte and internal standard.

  • Matrix Effect: The influence of plasma components on the ionization of the analyte and IS.

  • Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, short-term, long-term, post-preparative).[2][13]

Typical Method Validation Parameters

ParameterTypical Value/Range
Linearity Range 50 - 5000 ng/mL[6][14]
Lower Limit of Quantification (LLOQ) 50 ng/mL[6]
Intra-day Precision (%CV) < 8.4%[6]
Inter-day Precision (%CV) < 8.4%[6]
Accuracy Within ± 10.2%[6]
Recovery > 62%[13]

III. Visualizations

Bioequivalence_Study_Workflow cluster_study_design Study Design & Execution cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Volunteer_Screening Volunteer Screening & Enrollment Randomization Randomization to Treatment Sequence Volunteer_Screening->Randomization Period1 Period 1: Dosing (Test or Reference) Randomization->Period1 Blood_Sampling1 Serial Blood Sampling Period1->Blood_Sampling1 Washout Washout Period (e.g., 7 days) Blood_Sampling1->Washout Sample_Preparation Plasma Sample Preparation (Protein Precipitation + IS Spiking) Blood_Sampling1->Sample_Preparation Period2 Period 2: Crossover Dosing Washout->Period2 Blood_Sampling2 Serial Blood Sampling Period2->Blood_Sampling2 Blood_Sampling2->Sample_Preparation LCMS_Analysis LC-MS/MS Analysis Sample_Preparation->LCMS_Analysis Quantification Quantification of Gabapentin (using this compound IS) LCMS_Analysis->Quantification PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, AUC) Quantification->PK_Analysis Stats_Analysis Statistical Analysis (90% Confidence Intervals) PK_Analysis->Stats_Analysis BE_Conclusion Bioequivalence Conclusion Stats_Analysis->BE_Conclusion

Caption: Workflow of a typical gabapentin bioequivalence study.

Internal_Standard_Role Role of this compound as an Internal Standard (IS) cluster_process Bioanalytical Process cluster_quantification Quantification Plasma_Sample Plasma Sample (contains Gabapentin) Add_IS Add Fixed Amount of This compound (IS) Plasma_Sample->Add_IS Sample_Prep Sample Preparation (e.g., Protein Precipitation) Add_IS->Sample_Prep LCMS LC-MS/MS Injection Sample_Prep->LCMS Ratio Calculate Peak Area Ratio (Gabapentin / this compound) LCMS->Ratio Pipetting_Error Pipetting Errors Pipetting_Error->Sample_Prep Extraction_Loss Extraction Loss Extraction_Loss->Sample_Prep Ion_Suppression Matrix/Ion Suppression Effects Ion_Suppression->LCMS Calibration_Curve Compare Ratio to Calibration Curve Ratio->Calibration_Curve Final_Concentration Accurate Gabapentin Concentration Calibration_Curve->Final_Concentration

Caption: Role of this compound as an internal standard.

IV. Data Presentation: Pharmacokinetic Parameters

The following table summarizes typical pharmacokinetic parameters obtained from a bioequivalence study of a 400 mg gabapentin formulation.

Pharmacokinetic Results from a Representative Bioequivalence Study

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (90% CI)
Cmax (ng/mL) 3500 ± 8503600 ± 90097.76% (88.41% – 108.10%)[13]
AUC(0-t) (ng·h/mL) 28500 ± 700028300 ± 7200100.58% (92.00% – 109.95%)[13]
AUC(0-inf) (ng·h/mL) 29500 ± 750029100 ± 7600101.35% (93.00% – 110.44%)[13]
Tmax (h) 2.5 ± 0.82.6 ± 0.9N/A (Descriptive Statistics)
t1/2 (h) 5.5 ± 1.25.6 ± 1.3N/A (Descriptive Statistics)

Data are representative and compiled from published studies for illustrative purposes.[11][13]

The use of a stable isotope-labeled internal standard, specifically this compound, is integral to the robust and reliable quantification of gabapentin in plasma for bioequivalence studies. The detailed LC-MS/MS protocol provided, when fully validated, ensures the generation of high-quality data necessary for the statistical comparison of test and reference formulations. Adherence to a well-structured study design and validated analytical methods allows for a conclusive assessment of bioequivalence, ultimately ensuring that generic gabapentin products meet the required standards for safety and efficacy.

References

Application Notes and Protocols: Gabapentin-d4 for the Calibration of Analytical Instruments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the realm of quantitative bioanalysis, particularly for pharmaceutical compounds like gabapentin, achieving accurate and precise measurements is paramount. The use of stable isotope-labeled internal standards (SIL-IS), such as Gabapentin-d4, has become the gold standard in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] this compound, being a deuterated analog of gabapentin, shares nearly identical physicochemical properties with the analyte. This allows it to mimic the behavior of gabapentin throughout the analytical process, from sample extraction to ionization in the mass spectrometer. Consequently, it effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to enhanced data reliability and robustness.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as an internal standard for the accurate quantification of gabapentin in biological matrices. The following sections detail the experimental protocols, present key validation data, and illustrate the analytical workflow.

Experimental Protocols

A validated LC-MS/MS method for the determination of gabapentin in human serum using a deuterated internal standard is described below. This protocol is adapted from established methodologies and serves as a robust starting point for laboratory implementation.[3][4]

1. Materials and Reagents

  • Gabapentin and this compound reference standards

  • High-purity water (LC-MS grade)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human serum (blank)

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve gabapentin and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the gabapentin stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to achieve a final concentration suitable for spiking into samples.

3. Sample Preparation (Protein Precipitation)

  • Pipette 20 µL of human serum into a microcentrifuge tube.[3][4]

  • Add a specific volume of the this compound internal standard working solution.

  • Add methanol for protein precipitation (a typical ratio is 1:3 or 1:4, sample to methanol).[3][4]

  • Vortex the mixture thoroughly for approximately 30-60 seconds.

  • Centrifuge the samples at high speed (e.g., 10,000 rpm) for 5-10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

  • The sample may be evaporated to dryness and reconstituted in the mobile phase to enhance sensitivity.[3][4]

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C8 or C18 reversed-phase column is commonly used.[5][6]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile).[7]

  • Flow Rate: A flow rate suitable for the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: A small injection volume, typically 5-10 µL.

  • Ionization Mode: Positive ion electrospray ionization (ESI+).[3][4]

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for gabapentin and this compound should be optimized on the specific mass spectrometer being used.

Data Presentation

The following tables summarize the quantitative data from validated bioanalytical methods utilizing a deuterated internal standard for gabapentin quantification.

Table 1: Method Validation Parameters for Gabapentin Analysis using a Deuterated Internal Standard

Validation ParameterResultReference
Linearity Range10 - 10,000 ng/mL[4]
Correlation Coefficient (r²)> 0.99[5]
Lower Limit of Quantitation (LLOQ)10 ng/mL[3][4]
Intra-day Precision (%CV)≤ 5.20%[3][4]
Inter-day Precision (%CV)≤ 4.88%[3][4]
Accuracy (% Error)≤ 6%[3][4]
Recovery104 ± 2.55%[3][4]

Table 2: Comparison of Performance with and without a Deuterated Internal Standard

ParameterWith Deuterated ISWithout Deuterated IS (External Standard)Reference
Accuracy High (closer to true value)Lower (more susceptible to matrix effects)[1]
Precision High (low coefficient of variation)Lower (higher variability)[1]
Matrix Effect Compensation ExcellentPoor[1][2]
Reliability HighModerate to Low[1]

Visualizations

Diagram 1: Experimental Workflow for Sample Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Serum Serum Sample Add_IS Add this compound (IS) Serum->Add_IS Precipitate Protein Precipitation (Methanol) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify

Caption: Workflow for the quantitative analysis of gabapentin using this compound.

Diagram 2: Rationale for Using a Deuterated Internal Standard

G cluster_result Result A_Prep Sample Prep Variability A_Inject Injection Variability Ratio Peak Area Ratio (Analyte/IS) is Constant A_Prep->Ratio A_Ionize Ionization Suppression/Enhancement A_Inject->Ratio A_Ionize->Ratio IS_Prep Sample Prep Variability IS_Inject Injection Variability IS_Prep->Ratio IS_Ionize Ionization Suppression/Enhancement IS_Inject->Ratio IS_Ionize->Ratio Accurate Accurate & Precise Quantification Ratio->Accurate

Caption: Compensation for analytical variability using a deuterated internal standard.

References

The Use of Gabapentin-d4 as an Internal Standard in In Vivo Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Deuterated gabapentin, specifically Gabapentin-d4, serves as a critical internal standard in in vivo studies for the accurate quantification of gabapentin in biological matrices. Its utility lies in its near-identical physicochemical properties to the parent drug, gabapentin, while having a distinct mass, allowing for precise measurement using mass spectrometry-based analytical methods. This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic and bioequivalence studies.

Application Notes

This compound is the preferred internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed to determine the concentration of gabapentin in plasma, serum, and other tissues. The co-injection of a known concentration of this compound with the biological sample allows for the correction of variability that can occur during sample preparation, injection, and ionization in the mass spectrometer. This ensures high accuracy and precision in the quantification of gabapentin.

Key Applications:

  • Pharmacokinetic Studies: this compound is essential for delineating the absorption, distribution, metabolism, and excretion (ADME) profile of gabapentin in preclinical and clinical studies.

  • Bioequivalence Studies: Regulatory bodies require validated analytical methods, often employing a deuterated internal standard like this compound, to compare the bioavailability of a generic drug product to a reference product.

  • Therapeutic Drug Monitoring: In clinical settings, accurate measurement of gabapentin concentrations is crucial for dose optimization and ensuring patient safety and efficacy.

Experimental Protocols

Below are detailed protocols for a typical in vivo pharmacokinetic study of gabapentin utilizing this compound as an internal standard.

Protocol 1: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of orally administered gabapentin in rats.

Materials:

  • Gabapentin

  • This compound (as internal standard)

  • Male Sprague-Dawley rats (250-300 g)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Dosing:

    • Fast rats overnight with free access to water.

    • Administer a single oral dose of gabapentin (e.g., 50 mg/kg) via oral gavage.

  • Blood Sample Collection:

    • Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dose.

    • Place blood samples into tubes containing anticoagulant and mix gently.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Sample Analysis using LC-MS/MS:

    • Sample Preparation:

      • To 50 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

      • Precipitate proteins by adding 150 µL of acetonitrile.

      • Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.

      • Transfer the supernatant to an autosampler vial for injection.

    • LC-MS/MS Conditions:

      • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

      • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

      • Flow Rate: 0.3 mL/min.

      • Mass Spectrometry: Use a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

      • MRM Transitions: Monitor the specific mass-to-charge ratio (m/z) transitions for gabapentin and this compound.

  • Data Analysis:

    • Calculate the peak area ratio of gabapentin to this compound.

    • Construct a calibration curve using known concentrations of gabapentin and a fixed concentration of this compound.

    • Determine the plasma concentration of gabapentin at each time point.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

Protocol 2: Bioequivalence Study in Humans

Objective: To compare the bioavailability of a test gabapentin formulation with a reference formulation in healthy human volunteers.

Study Design: A randomized, two-period, two-sequence, crossover study.

Procedure:

  • Volunteer Recruitment: Recruit healthy adult volunteers who meet the inclusion and exclusion criteria.

  • Dosing:

    • In each study period, administer a single oral dose of either the test or reference gabapentin formulation after an overnight fast.

    • A washout period of at least 7 days should separate the two periods.

  • Blood Sampling: Collect serial blood samples at predefined time points (e.g., before dosing and up to 48 hours post-dose).

  • Plasma Preparation and Analysis: Follow the same plasma preparation and LC-MS/MS analysis protocol as described in Protocol 1, using this compound as the internal standard.

  • Pharmacokinetic and Statistical Analysis:

    • Calculate pharmacokinetic parameters (Cmax, AUC0-t, AUC0-inf) for both formulations.

    • Perform statistical analysis on the log-transformed pharmacokinetic parameters to determine if the 90% confidence intervals for the ratio of the geometric means fall within the regulatory acceptance range (typically 80-125%).

Quantitative Data Summary

The following tables summarize typical pharmacokinetic parameters of gabapentin from in vivo studies.

Table 1: Pharmacokinetic Parameters of Gabapentin in Rats following a Single Oral Dose

ParameterUnitValue (Mean ± SD)
Cmaxng/mL8500 ± 1200
Tmaxh2.5 ± 0.8
AUC(0-24)ng·h/mL65000 ± 9500
t1/2h4.2 ± 0.9

Table 2: Bioequivalence Study of Two Gabapentin Formulations in Humans

ParameterTest Formulation (Mean)Reference Formulation (Mean)Ratio of Geometric Means (90% CI)
Cmax (ng/mL)4200435096.5% (88.2% - 105.4%)
AUC(0-t) (ng·h/mL)385003920098.2% (91.5% - 105.3%)
AUC(0-inf) (ng·h/mL)412004180098.6% (92.1% - 105.5%)

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

experimental_workflow cluster_in_vivo In Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_pk_analysis Pharmacokinetic Analysis dosing Oral Dosing of Gabapentin sampling Serial Blood Sampling dosing->sampling Time Points centrifugation Plasma Separation sampling->centrifugation extraction Protein Precipitation & Addition of This compound (IS) centrifugation->extraction lcms LC-MS/MS Analysis extraction->lcms data_proc Data Processing (Peak Area Ratio) lcms->data_proc pk_calc Calculation of PK Parameters data_proc->pk_calc

Caption: Workflow of a typical in vivo pharmacokinetic study of gabapentin.

Mechanism of Gabapentin Quantification using an Internal Standard

quantification_logic cluster_sample Biological Sample cluster_is Internal Standard cluster_analysis LC-MS/MS Analysis cluster_calculation Quantification gabapentin Gabapentin (Unknown Amount) ms_response Mass Spectrometer Response gabapentin->ms_response Signal 1 (Analyte) gabapentin_d4 This compound (Known Amount) gabapentin_d4->ms_response Signal 2 (IS) ratio Peak Area Ratio (Signal 1 / Signal 2) ms_response->ratio concentration Gabapentin Concentration ratio->concentration vs. Calibration Curve

Troubleshooting & Optimization

Technical Support Center: Gabapentin-d4 LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gabapentin-d4 LC-MS/MS analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most common sample preparation method for Gabapentin analysis in plasma?

A simple and rapid protein precipitation method is widely used for the determination of gabapentin in human plasma.[1][2][3] This typically involves adding a precipitating agent like acetonitrile or methanol to the plasma sample, vortexing, and then centrifuging to separate the precipitated proteins.[1][2] The resulting supernatant can then be injected into the LC-MS/MS system.[1]

Q2: Why is a deuterated internal standard like this compound or Gabapentin-d10 recommended?

Deuterated internal standards are highly recommended in quantitative LC-MS/MS analysis to compensate for variations in sample preparation, injection volume, and matrix effects.[4] Since this compound has a similar chemical structure and chromatographic behavior to the non-labeled gabapentin, it can effectively account for analytical variability, leading to more accurate and precise quantification.

Q3: What are the typical precursor and product ions for Gabapentin and this compound in positive ion mode?

For Gabapentin, the precursor to product ion transition is commonly m/z 172.3 → 154.2.[5] For the internal standard, this compound, the transition is m/z 176.3 → 158.2.[5] These transitions are monitored in selected reaction monitoring (SRM) or multiple-reaction monitoring (MRM) mode for quantification.

Q4: Can high concentrations of Gabapentin in a sample affect the analysis?

Yes, high concentrations of gabapentin, especially in urine samples where it is excreted unchanged, can present significant analytical challenges.[6] These challenges include detector saturation, column overload, and interference with co-eluting compounds.[6][7] This can lead to poor peak shape, signal suppression, and retention time shifts for both gabapentin and other analytes.[6]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can significantly impact the accuracy and precision of quantification.[8]

Q: My this compound peak is tailing. What are the potential causes and solutions?

  • Potential Cause: Secondary interactions between the analyte and the stationary phase, or contamination of the column or guard column.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Adding a small amount of a competing agent, like formic acid (0.1%), to the mobile phase can help to reduce peak tailing by protonating silanol groups on the silica-based column packing.[9]

    • Column Flushing: If the column is contaminated, a thorough flushing procedure with a series of strong solvents should be performed.[8]

    • Guard Column Replacement: The guard column is designed to protect the analytical column from contaminants. If it becomes fouled, it can lead to peak shape issues and should be replaced.

Q: I am observing peak fronting for my analyte. What should I investigate?

  • Potential Cause: Column overload or an injection solvent that is too strong.[8]

  • Troubleshooting Steps:

    • Reduce Injection Volume/Concentration: Dilute the sample to ensure the amount of analyte injected is within the linear range of the column and detector.

    • Solvent Matching: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.[8] Injecting in a stronger solvent can cause the analyte band to spread before it reaches the column, resulting in fronting.[8]

Issue 2: Signal Suppression or Enhancement (Matrix Effects)

Matrix effects are a common source of variability in LC-MS/MS analysis, caused by co-eluting endogenous components from the sample matrix that interfere with the ionization of the target analyte.[10]

Q: I suspect I have ion suppression in my analysis. How can I confirm and mitigate this?

  • Confirmation:

    • Post-Column Infusion: Infuse a constant flow of a standard solution of this compound post-column while injecting an extracted blank matrix sample. A dip in the baseline signal at the retention time of gabapentin indicates ion suppression.

    • Matrix Effect Calculation: Compare the peak area of an analyte spiked into a pre-extracted blank matrix with the peak area of the same analyte in a neat solution. The ratio of these areas indicates the extent of the matrix effect.[9]

  • Mitigation Strategies:

    • Improve Sample Preparation: A more rigorous sample cleanup method, such as solid-phase extraction (SPE), can be more effective at removing interfering matrix components than a simple protein precipitation.[11]

    • Chromatographic Separation: Optimize the chromatographic method to separate the analyte from the interfering matrix components. This can be achieved by adjusting the gradient profile or trying a column with a different stationary phase chemistry (e.g., HILIC).[5]

    • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.

Quantitative Data Summary

The choice of sample preparation solvent can significantly impact recovery and matrix effects. Below is a summary of data from a study comparing methanol and acetonitrile for protein precipitation in human serum.

Extraction SolventSample VolumeAnalyteExtraction Recovery (%)Matrix Ion Effect (%)Process Recovery (%)
Methanol200 µLGabapentin5384-
Acetonitrile200 µLGabapentin5816494
Methanol20 µLGabapentin-102104 ± 2.55

Data adapted from a study on the quantitation of gabapentin in human serum.[4]

Experimental Protocols

Protocol 1: Protein Precipitation for Gabapentin Analysis in Human Plasma

This protocol describes a simple and rapid method for the extraction of gabapentin from human plasma using protein precipitation with acetonitrile.[1][2]

  • Sample Aliquoting: Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add 50 µL of the this compound internal standard working solution (concentration will depend on the specific assay range).

  • Protein Precipitation: Add 500 µL of acetonitrile to the plasma sample.[1]

  • Vortexing: Vortex mix the sample for 15-40 seconds to ensure thorough mixing and protein precipitation.[1][2]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 13,000 rpm) for 5 minutes to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or autosampler vial.

  • Injection: Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.[1]

Visualizations

Workflow for Troubleshooting Poor Peak Shape

PoorPeakShape_Troubleshooting start Poor Peak Shape (Tailing, Fronting, Split) is_tailing Is the peak tailing? start->is_tailing check_mobile_phase Modify Mobile Phase (e.g., add 0.1% Formic Acid) is_tailing->check_mobile_phase Yes is_fronting Is the peak fronting? is_tailing->is_fronting No flush_column Flush Column with Strong Solvents check_mobile_phase->flush_column replace_guard Replace Guard Column flush_column->replace_guard reduce_injection Reduce Injection Volume or Dilute Sample is_fronting->reduce_injection Yes is_split Is the peak split? is_fronting->is_split No match_solvent Match Sample Solvent to Initial Mobile Phase reduce_injection->match_solvent check_column_void Check for Column Void or Contamination is_split->check_column_void Yes

Caption: A logical workflow for diagnosing and addressing common peak shape issues.

Decision Tree for Mitigating Matrix Effects

MatrixEffect_Mitigation start Suspected Matrix Effect (Ion Suppression/Enhancement) confirm_effect Confirm with Post-Column Infusion or Matrix Effect Calculation start->confirm_effect improve_cleanup Improve Sample Cleanup (e.g., use SPE instead of PP) confirm_effect->improve_cleanup Confirmed optimize_chroma Optimize Chromatography (Gradient, Column Chemistry) improve_cleanup->optimize_chroma dilute_sample Dilute Sample optimize_chroma->dilute_sample evaluate_results Re-evaluate Matrix Effect dilute_sample->evaluate_results evaluate_results->improve_cleanup Unsuccessful end_good Matrix Effect Mitigated evaluate_results->end_good Successful end_bad Further Optimization Required

References

Technical Support Center: Minimizing Ion Suppression with Gabapentin-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the minimization of ion suppression in the analysis of Gabapentin using its deuterated internal standard, Gabapentin-d4.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my Gabapentin analysis?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte, in this case, Gabapentin, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccuracy, and imprecision in your quantitative results.[2]

Q2: Why is a stable isotope-labeled internal standard like this compound recommended?

A2: A stable isotope-labeled internal standard (SIL-IS) such as this compound is considered the gold standard for mitigating ion suppression.[1] Because this compound is chemically identical to Gabapentin, it co-elutes and experiences the same degree of ion suppression. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, as the suppression effect is normalized.[1]

Q3: Can I use a different internal standard that is not a stable isotope-labeled version of Gabapentin?

A3: While other compounds can be used as internal standards, they may not co-elute perfectly with Gabapentin and may respond differently to matrix effects, leading to less accurate correction for ion suppression.[3] Therefore, a SIL-IS like this compound is strongly recommended for the most robust and accurate results.

Q4: What are the common sources of ion suppression in bioanalytical samples like plasma or urine?

A4: Common sources of ion suppression in biological matrices include salts, phospholipids, proteins, and other endogenous compounds.[1] In the analysis of Gabapentin in urine, high concentrations of the drug itself can also lead to detector saturation and ion suppression for other co-eluting compounds.[4]

Troubleshooting Guide

Problem: I am observing a significantly lower signal for Gabapentin in my plasma samples compared to the standard solution, even with this compound.

  • Possible Cause: High levels of phospholipids in the plasma extract are a common cause of ion suppression. While this compound compensates for suppression, severe suppression can still impact sensitivity.

  • Solution:

    • Optimize Sample Preparation: Employ a more rigorous sample preparation technique to remove phospholipids. Solid-phase extraction (SPE) is generally more effective than simple protein precipitation.

    • Chromatographic Separation: Adjust your LC gradient to better separate Gabapentin from the region where phospholipids typically elute (early in the run).

    • Dilution: If the Gabapentin concentration is sufficiently high, you can dilute the sample to reduce the concentration of interfering matrix components.[1]

Problem: My retention times for Gabapentin and this compound are shifting between injections.

  • Possible Cause: Column overload due to high concentrations of Gabapentin or other matrix components can lead to retention time shifts.[4] Insufficient column equilibration between injections can also be a factor.

  • Solution:

    • Reduce Injection Volume: Lowering the injection volume can prevent column overload.

    • Extend Equilibration Time: Ensure the column is adequately equilibrated with the initial mobile phase conditions between each injection.

    • Check for Column Degradation: A deteriorating column can also lead to shifting retention times. Consider replacing the column if performance continues to decline.

Problem: I am still seeing significant variability in my results despite using this compound.

  • Possible Cause: Inconsistent sample preparation or issues with the internal standard spiking procedure can introduce variability.

  • Solution:

    • Review Internal Standard Addition: Ensure that the internal standard is added accurately and consistently to all samples, calibrators, and quality controls at the beginning of the sample preparation process.

    • Automate Sample Preparation: If possible, use automated liquid handling systems to minimize variability in sample preparation.

    • Evaluate Extraction Recovery: Perform experiments to ensure that the extraction recovery of both Gabapentin and this compound is consistent across different concentrations and sample lots.

Data Presentation

The following table summarizes the impact of using a deuterated internal standard on mitigating matrix effects. The matrix effect is a measure of ion suppression or enhancement, with a value of 100% indicating no matrix effect.

AnalyteInternal StandardSample VolumeExtraction SolventMatrix Effect (%)Reference
GabapentinGabapentin-d10200 µLAcetonitrile85%[5]
GabapentinGabapentin-d1020 µLMethanol102%[5]

As shown in the table, optimizing the sample preparation by reducing the sample volume and changing the extraction solvent, in conjunction with the use of a deuterated internal standard, can significantly reduce the matrix effect to negligible levels.[5]

Experimental Protocols

Detailed Methodology for Gabapentin Analysis in Human Plasma

This protocol is a general guideline and may require optimization for specific instrumentation and laboratory conditions.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, calibrator, or QC, add 20 µL of this compound internal standard working solution (e.g., at 1 µg/mL).

  • Vortex for 10 seconds.

  • Add 400 µL of cold acetonitrile to precipitate proteins.[6]

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 or HILIC column suitable for polar compounds (e.g., Venusil HILIC silica column).[6]

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.2% formic acid.[6]

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: Optimize the gradient to achieve good separation of Gabapentin from matrix interferences. A typical starting point could be a gradient from 90% B to 50% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Gabapentin: m/z 172.3 → 154.2[6]

    • This compound: m/z 176.3 → 158.2[6]

  • Optimization: Optimize source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

Visualizations

IonSuppressionMechanism cluster_Source Mass Spectrometer Ion Source Analyte Gabapentin Droplet ESI Droplet Analyte->Droplet Enters Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Co-elutes IonizedAnalyte Ionized Gabapentin (Signal) Droplet->IonizedAnalyte Ideal Ionization SuppressedSignal Reduced Signal Droplet->SuppressedSignal Ion Suppression (Competition for Charge/ Surface Area)

Caption: Mechanism of Ion Suppression in the ESI Source.

IS_Workflow cluster_Suppression Ion Suppression Zone Start Start: Plasma Sample (Contains Gabapentin) Spike Spike with this compound (Internal Standard) Start->Spike Preparation Sample Preparation (e.g., Protein Precipitation) Spike->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS Quantification Quantification (Ratio of Gabapentin to this compound) LCMS->Quantification SuppressionEffect Both Gabapentin and this compound are equally suppressed Result Accurate Result Quantification->Result

Caption: Workflow for Mitigating Ion Suppression with this compound.

References

Improving sensitivity for low-level detection of Gabapentin-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Gabapentin-d4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows for the low-level detection of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, offering potential causes and solutions to improve sensitivity and data quality.

Question: Why am I observing a low signal or no signal for this compound?

Possible Causes and Solutions:

  • Suboptimal Mass Spectrometry Parameters: The settings on your mass spectrometer are critical for sensitive detection.

    • Solution: Ensure you are using the correct precursor and product ion transitions for this compound. A common transition is m/z 176.3 → 158.2.[1] Optimize cone voltage and collision energy to maximize the signal intensity for this specific transition.

  • Inefficient Sample Preparation: Poor extraction recovery of this compound from the sample matrix can lead to low signal intensity.

    • Solution: A simple protein precipitation with acetonitrile is a commonly used and effective method for plasma samples.[1][2][3] For serum, precipitation with cold methanol has also been shown to be effective.[4] Ensure complete protein precipitation by vortexing thoroughly and centrifuging at a sufficient speed and duration.

  • Chromatographic Issues: Poor peak shape or retention can result in a lower signal-to-noise ratio.

    • Solution: The use of a HILIC (Hydrophilic Interaction Liquid Chromatography) column can improve retention and peak shape for polar compounds like Gabapentin.[1] Alternatively, a C8 or C18 column can be used with an appropriate mobile phase.[2][3][5] Adding formic acid (e.g., 0.1% to 0.2%) to the mobile phase can improve peak shape and ionization efficiency.[1][5]

  • Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress the ionization of this compound, leading to a lower signal.

    • Solution: Optimize the chromatographic method to separate this compound from interfering matrix components. A gradient elution may be necessary to achieve this.[5] Diluting the sample can also mitigate matrix effects, but this may not be feasible for low-level detection.

Question: My calibration curve for this compound is not linear. What could be the cause?

Possible Causes and Solutions:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.

    • Solution: Extend the calibration range to include higher concentration standards and evaluate if saturation is occurring. If so, you may need to dilute samples that fall in the high concentration range.

  • Improper Internal Standard Use: An inappropriate internal standard or incorrect concentration can lead to non-linearity.

    • Solution: While you are analyzing this compound, which is often used as an internal standard for Gabapentin, if you are quantifying this compound itself, you would need a different internal standard. Ensure the internal standard you choose is structurally similar, chromatographs closely to this compound, and is used at a consistent concentration across all samples and standards.

  • Sample Preparation Variability: Inconsistent sample preparation can introduce variability and affect linearity.

    • Solution: Ensure precise and consistent pipetting and that the protein precipitation step is uniform across all samples.

Frequently Asked Questions (FAQs)

Q1: What are the recommended LC-MS/MS parameters for this compound detection?

A1: Optimal parameters can vary between instruments. However, a good starting point is to use an electrospray ionization (ESI) source in positive ion mode. The multiple reaction monitoring (MRM) transition for this compound is typically m/z 176.3 → 158.2.[1]

Q2: What type of liquid chromatography column is best suited for this compound analysis?

A2: Both reversed-phase (C8, C18) and HILIC columns have been successfully used. A HILIC column can provide better retention for the polar Gabapentin molecule.[1] If using a reversed-phase column, a mobile phase with a low pH, such as 10 mM ammonium formate buffer at pH 3.0, can improve chromatography.[2][3]

Q3: What is a typical Lower Limit of Quantification (LLOQ) for Gabapentin?

A3: Published methods have achieved LLOQs for Gabapentin (for which this compound is the internal standard) in the range of 10 ng/mL to 50 ng/mL in plasma and serum.[1][2][3][4] The sensitivity for this compound itself should be comparable when analyzed under similar conditions.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is based on methodologies described for the analysis of Gabapentin in human plasma and serum.[1][2][3][4]

  • To a 100 µL aliquot of the sample (plasma or serum), add 300 µL of cold acetonitrile (or methanol).

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject a portion of the solution into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

The following are example starting conditions. Optimization will be required for your specific instrumentation and application.

  • Liquid Chromatography:

    • Column: HILIC Silica Column (e.g., Venusil HILIC) or a C18 column (e.g., Phenomenex Luna C18).[1][5]

    • Mobile Phase A: 10 mM Ammonium Formate with 0.2% Formic Acid in Water.[1]

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Gradient: A typical gradient might start with a high percentage of organic phase (e.g., 90% B) and gradually decrease to allow for retention on a HILIC column, or a more traditional reversed-phase gradient starting with a low percentage of organic phase.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition (this compound): m/z 176.3 → 158.2.[1]

    • Collision Gas: Argon.

Quantitative Data Summary

ParameterValueMatrixReference
Linear Dynamic Range (Gabapentin) 50 - 5000 ng/mLHuman Plasma[1][2][3]
10 - 10000 ng/mLHuman Serum[4]
Lower Limit of Quantification (LLOQ) (Gabapentin) 50 ng/mLHuman Plasma[1][2][3]
10 ng/mLHuman Serum[4]
Intra-day Precision (%CV) < 8.4%Human Plasma[2]
≤ 5.20%Human Serum[4]
Inter-day Precision (%CV) < 7.9%Human Plasma[2]
≤ 4.88%Human Serum[4]
Accuracy Within 10.2%Human Plasma[2]
Error values ≤ 6%Human Serum[4]

Visualizations

Troubleshooting_Low_Signal start Low or No Signal for This compound suboptimal_ms Suboptimal MS Parameters? start->suboptimal_ms inefficient_sp Inefficient Sample Prep? start->inefficient_sp chrom_issues Chromatographic Issues? start->chrom_issues matrix_effects Matrix Effects? start->matrix_effects solution_ms Verify MRM Transition (176.3 -> 158.2) Optimize Cone/Collision Energy suboptimal_ms->solution_ms Yes solution_sp Use Protein Precipitation (Acetonitrile or Methanol) Ensure Thorough Mixing & Centrifugation inefficient_sp->solution_sp Yes solution_chrom Use HILIC or C18 Column Optimize Mobile Phase (e.g., add Formic Acid) Improve Peak Shape chrom_issues->solution_chrom Yes solution_matrix Optimize Chromatography for Separation Consider Sample Dilution matrix_effects->solution_matrix Yes

Caption: Troubleshooting workflow for low this compound signal.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Aliquot Sample (e.g., 100 µL Plasma) precipitate 2. Add Cold Acetonitrile (Protein Precipitation) sample->precipitate vortex 3. Vortex precipitate->vortex centrifuge 4. Centrifuge vortex->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant dry 6. Evaporate to Dryness supernatant->dry reconstitute 7. Reconstitute in Mobile Phase dry->reconstitute inject 8. Inject into LC-MS/MS reconstitute->inject separate 9. Chromatographic Separation (HILIC or C18) inject->separate detect 10. MS Detection (MRM) m/z 176.3 -> 158.2 separate->detect integrate 11. Peak Integration detect->integrate quantify 12. Quantification integrate->quantify

Caption: General experimental workflow for this compound analysis.

References

Technical Support Center: Gabapentin-d4 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of Gabapentin-d4, a common internal standard used in the bioanalysis of Gabapentin.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in biological matrices?

The main stability issue for Gabapentin and its deuterated analog, this compound, is the intramolecular cyclization to form Gabapentin-lactam.[1][2] This degradation is influenced by pH and temperature.[1][3] The lactam is a neutral compound, unlike the zwitterionic nature of Gabapentin, which can affect its chromatographic retention and ionization efficiency in mass spectrometry, leading to inaccurate quantification if not properly monitored.

Q2: Under what conditions does this compound degrade to Gabapentin-lactam?

The conversion to Gabapentin-lactam is pH-dependent, with the minimum rate of degradation occurring at a pH of approximately 6.0 in aqueous solutions.[3] The degradation rate increases in more acidic or basic conditions and is also accelerated by higher temperatures.[1][3] While not extensively documented for this compound specifically, the behavior is expected to be identical to unlabeled Gabapentin. The formation of the lactam occurs through an intramolecular attack.[1]

Q3: Can the deuterium labels on this compound exchange back to protons (H)?

Back-exchange of deuterium labels to protons is a potential issue for any deuterated internal standard, especially if the deuterium atoms are on exchangeable sites (like -OH, -NH, -SH). For this compound, the position of the deuterium labels is critical. If they are on the cyclohexane ring, they are generally stable. However, if they are at positions prone to enolization, the risk of back-exchange under certain pH or temperature conditions increases. While specific studies on this compound back-exchange are not prevalent in the provided results, it is a crucial parameter to assess during method validation.

Q4: What are the recommended storage conditions for biological samples containing this compound?

For long-term stability, plasma samples containing Gabapentin have been shown to be stable for at least 63 days at -86°C and for 89 days at -20°C.[4][5] Short-term stability is generally good, with Gabapentin being stable in plasma for 24 hours at room temperature (25°C).[4] It is also stable through at least three freeze-thaw cycles.[4][5] To minimize the risk of degradation, it is recommended to store samples at -70°C or lower and to keep them at a neutral or slightly acidic pH if possible.

Troubleshooting Guides

Problem 1: I am observing a decreasing signal for this compound (Internal Standard) in my analytical run.
  • Possible Cause 1: Bench-top Instability. this compound may be degrading to its lactam form in the processed samples while sitting in the autosampler.

    • Troubleshooting Step: Perform a post-preparative stability experiment. Analyze a set of QC samples immediately after preparation and then re-analyze the same samples after they have been in the autosampler for a duration matching your longest analytical run. A significant decrease in the this compound peak area (relative to another internal standard, if used, or in absolute terms) suggests instability. Gabapentin has been shown to be stable for up to 72 hours in the autosampler in some studies.[4]

  • Possible Cause 2: In-source Lactam Formation. The high temperatures of the mass spectrometer's ion source can sometimes induce the conversion of this compound to its lactam.

    • Troubleshooting Step: Infuse a pure solution of this compound directly into the mass spectrometer and monitor for the mass transition of this compound-lactam. Experiment with lowering the ion source temperature to see if the lactam signal decreases without significantly compromising the sensitivity for this compound.

Problem 2: My calibration curve for Gabapentin is failing, showing poor linearity or accuracy, especially at low concentrations.
  • Possible Cause: Instability in Stock or Working Solutions. this compound and Gabapentin may not be stable in the solvent used for preparing stock and working solutions.

    • Troubleshooting Step: Verify the stability of your stock solutions. Prepare fresh stock and working solutions and compare the analytical results against those prepared earlier. Studies suggest Gabapentin is stable in aqueous solution at pH 6.0 for an extended period.[3] For stock solutions, using a non-aqueous solvent like methanol may improve stability.

Problem 3: I am seeing a significant peak for unlabeled Gabapentin in my blank samples (without internal standard).
  • Possible Cause: Contamination or Carryover. This could be due to carryover from a previous high-concentration sample or contamination of the blank matrix.

    • Troubleshooting Step: Inject several blank solvent injections after a high concentration standard to check for carryover in the LC-MS/MS system. If carryover is observed, optimize the wash steps in your autosampler program and the gradient elution of your LC method. Ensure that the blank biological matrix is certified to be drug-free.

Quantitative Data Summary

Table 1: Summary of Gabapentin Stability in Human Plasma

Stability TypeConditionDurationStability OutcomeReference
Bench-Top Stability25°C (Room Temperature)24 hoursStable[4]
Autosampler StabilityNot Specified72 hoursNo discernible degradation[4]
Freeze-Thaw Stability3 cycles (-20°C to RT)3 cycles (24h each)Stable[5]
Freeze-Thaw Stability3 cycles (-86°C to RT)3 cyclesStable[4]
Long-Term Stability-20°C89 daysStable[5]
Long-Term Stability-86°C63 daysStable[4]

Experimental Protocols

Protocol 1: Assessment of Freeze-Thaw Stability
  • Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

  • Procedure:

    • Spike a fresh batch of the biological matrix (e.g., human plasma) with this compound at low and high concentrations.

    • Aliquot the samples into multiple tubes.

    • Analyze one set of aliquots immediately (Cycle 0).

    • Freeze the remaining aliquots at the intended storage temperature (e.g., -80°C) for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • After thawing, one set of aliquots is analyzed (Cycle 1).

    • Refreeze the remaining samples for another 12 hours.

    • Repeat the freeze-thaw process for a minimum of three cycles.

    • The concentration at each cycle is compared to the Cycle 0 concentration. The analyte is considered stable if the deviation is within ±15%.

Protocol 2: Assessment of Bench-Top (Short-Term) Stability
  • Objective: To evaluate the stability of this compound in the biological matrix at room temperature for a period that simulates the sample handling time during processing.

  • Procedure:

    • Spike the biological matrix with this compound at low and high concentrations.

    • Analyze a set of aliquots immediately (T=0).

    • Leave the remaining aliquots on the bench at room temperature (e.g., 25°C).

    • At specified time points (e.g., 4, 8, 24 hours), analyze a set of aliquots.

    • Compare the concentrations at each time point to the T=0 concentration. The analyte is considered stable if the deviation is within ±15%.

Visualizations

Stability_Workflow cluster_prep Sample Preparation cluster_tests Stability Tests cluster_analysis Analysis & Evaluation Start Spike Matrix with This compound QC_Low Low QC Start->QC_Low QC_High High QC Start->QC_High FT_Stability Freeze-Thaw Stability Test QC_High->FT_Stability Distribute Aliquots BT_Stability Bench-Top Stability Test QC_High->BT_Stability Distribute Aliquots LT_Stability Long-Term Stability Test QC_High->LT_Stability Distribute Aliquots Analysis LC-MS/MS Analysis FT_Stability->Analysis BT_Stability->Analysis LT_Stability->Analysis Comparison Compare to T=0/ Fresh Samples Analysis->Comparison Result Stability Assessment (±15% Deviation?) Comparison->Result Pass Stable Result->Pass Yes Fail Unstable Result->Fail No

Caption: Workflow for assessing this compound stability in biological matrices.

Lactam_Formation cluster_factors Influencing Factors Gabapentin This compound (Zwitterion) Lactam This compound Lactam (Neutral) Gabapentin->Lactam Intramolecular Cyclization (Loses H2O) Lactam->Gabapentin Hydrolysis H2O H2O pH pH (≠ 6.0) pH->Gabapentin Temp Increased Temperature Temp->Gabapentin

Caption: Reversible formation of this compound lactam from this compound.

References

Technical Support Center: Troubleshooting Poor Recovery of Gabapentin-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the extraction of Gabapentin-d4. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve problems leading to poor analyte recovery during sample preparation.

Frequently Asked Questions (FAQs)

Q1: Is the extraction behavior of this compound different from unlabeled Gabapentin?

A: this compound is a deuterated isotopologue of Gabapentin. The four deuterium atoms minimally alter its physicochemical properties. Therefore, the extraction behavior and potential for loss during sample preparation are nearly identical to that of Gabapentin. Troubleshooting strategies for Gabapentin are directly applicable to this compound.

Q2: What are the most common causes of low this compound recovery during solid-phase extraction (SPE)?

A: The most frequent issues include improper pH of the sample or elution solvent, inappropriate choice of SPE sorbent, incomplete elution of the analyte, and breakthrough during sample loading or washing steps.[1][2]

Q3: Can the choice of solvent in protein precipitation significantly impact this compound recovery?

A: Yes, the choice of precipitation solvent can affect recovery and matrix effects. For instance, while acetonitrile may result in slightly higher extraction recovery for Gabapentin, methanol has been shown to reduce matrix ion effects significantly.[3]

Q4: How can I determine at which step of my SPE protocol the loss of this compound is occurring?

A: To pinpoint the analyte loss, you can collect and analyze the fractions from each step of the SPE process: the flow-through from sample loading, the wash solution, and the final eluate.[2][4] This systematic approach will reveal if the analyte is not binding to the sorbent, being washed away prematurely, or being retained on the column.

Troubleshooting Guides

Poor Recovery in Solid-Phase Extraction (SPE)

If you are experiencing low recovery of this compound during SPE, consult the following guide.

Problem: Low Analyte Signal in the Final Extract

SPE_Troubleshooting start Low this compound Recovery check_fractions Analyze all fractions (load, wash, eluate) start->check_fractions analyte_in_load Analyte found in loading fraction? check_fractions->analyte_in_load  Systematic Check   analyte_in_wash Analyte found in wash fraction? analyte_in_load->analyte_in_wash No solution_load Solution: - Adjust sample pH - Check sorbent choice - Decrease flow rate - Dilute sample analyte_in_load->solution_load Yes analyte_retained Analyte retained on column (low in eluate)? analyte_in_wash->analyte_retained No solution_wash Solution: - Use a weaker wash solvent - Adjust wash solvent pH analyte_in_wash->solution_wash Yes solution_elution Solution: - Use a stronger elution solvent - Increase elution volume - Adjust elution solvent pH analyte_retained->solution_elution Yes LLE_Troubleshooting start Low this compound LLE Recovery check_params Review LLE Parameters start->check_params check_pH Is aqueous phase pH optimized for neutral form? check_params->check_pH check_solvent Is extraction solvent polarity appropriate? check_pH->check_solvent Yes solution_pH Solution: - Adjust pH to 2 units above or below pKa check_pH->solution_pH No check_ratio Is solvent:sample ratio sufficient? check_solvent->check_ratio Yes solution_solvent Solution: - Select solvent matching analyte polarity (LogP) check_solvent->solution_solvent No solution_ratio Solution: - Increase solvent volume (e.g., 7:1 ratio) check_ratio->solution_ratio No PP_Troubleshooting start Low this compound Recovery in Protein Precipitation check_coprecipitation Is analyte co-precipitating with proteins? start->check_coprecipitation check_matrix_effects Are there significant matrix effects? check_coprecipitation->check_matrix_effects Unlikely solution_coprecipitation Solution: - Optimize solvent:sample ratio - Test different organic solvents (e.g., Methanol vs. Acetonitrile) check_coprecipitation->solution_coprecipitation Likely solution_matrix_effects Solution: - Change precipitation solvent (Methanol often reduces effects) - Further dilute the supernatant check_matrix_effects->solution_matrix_effects Yes

References

Technical Support Center: Analysis of Gabapentin with Gabapentin-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the analysis of gabapentin using Gabapentin-d4 as an internal standard.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of gabapentin, particularly those related to matrix effects.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Column Overload: High concentrations of gabapentin in the sample can exceed the column's capacity.[1][2]- Dilute the sample to bring the gabapentin concentration within the linear range of the assay.- Optimize the chromatographic method, potentially by using a column with a higher loading capacity or adjusting the mobile phase composition.[3]
Matrix Effects: Co-eluting endogenous components from the sample matrix can interfere with the peak shape.- Improve sample cleanup using techniques like solid-phase extraction (SPE) instead of simple protein precipitation.[4][5]- Adjust the chromatographic gradient to better separate gabapentin from interfering matrix components.
Inconsistent or Low Analyte Response (Ion Suppression) Matrix Effects: Components in the biological matrix (e.g., salts, phospholipids) can suppress the ionization of gabapentin and its internal standard in the mass spectrometer source.[6]- Enhance sample preparation to remove interfering substances. SPE is generally more effective than protein precipitation.[5]- Modify chromatographic conditions to separate gabapentin from the region where ion suppression occurs.- Evaluate different ionization sources or parameters to minimize suppression.
Suboptimal Extraction Recovery: The sample preparation method may not be efficiently extracting gabapentin from the matrix.[6]- Optimize the extraction solvent. For protein precipitation, different organic solvents (e.g., methanol vs. acetonitrile) can yield different recoveries.[6]- For SPE, ensure the correct sorbent and elution solvents are used for gabapentin.
High Variability in this compound Signal Inconsistent Sample Preparation: Variability in pipetting, extraction, or reconstitution steps can lead to inconsistent internal standard concentrations.- Ensure accurate and precise pipetting of the internal standard solution into all samples, calibrators, and quality controls.- Thoroughly vortex and centrifuge samples to ensure consistent extraction.- Carefully control the evaporation and reconstitution steps to avoid sample loss or concentration errors.
Matrix Effects on Internal Standard: The matrix may be affecting the ionization of this compound differently than the analyte in some samples.[3]- A stable isotope-labeled internal standard like this compound is expected to co-elute and experience similar matrix effects as the unlabeled analyte, thus compensating for them. If significant variability persists, investigate the sample cleanup method for inconsistencies.
Retention Time Shifts High Analyte Concentration: Overloading the column with high concentrations of gabapentin can lead to shifts in retention time.[1][3]- Dilute samples containing high levels of gabapentin.
Column Degradation: Over time, the performance of the analytical column can degrade, leading to retention time shifts.- Implement a column washing protocol to remove contaminants.- Replace the analytical column if performance does not improve.
Mobile Phase Inconsistency: Changes in mobile phase composition or pH can affect retention times.- Prepare fresh mobile phase daily.- Ensure accurate pH adjustment of buffered mobile phases.[7]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of gabapentin?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[6] In the analysis of gabapentin, this can lead to ion suppression or enhancement, resulting in inaccurate quantification. For instance, phospholipids and salts in plasma can suppress the electrospray ionization of gabapentin, leading to an underestimation of its concentration.

Q2: Why is a deuterated internal standard like this compound used?

A2: A deuterated internal standard, such as this compound, is considered the gold standard for LC-MS/MS bioanalysis. Because it is chemically almost identical to gabapentin, it co-elutes chromatographically and experiences nearly the same degree of matrix effects and variability in sample preparation.[6] This allows it to compensate for these sources of error, leading to more accurate and precise quantification.

Q3: What are the most common sample preparation techniques for gabapentin analysis, and what are their pros and cons?

A3:

  • Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile or methanol is added to a plasma or serum sample to precipitate proteins.[6][8][9]

    • Pros: Fast, inexpensive, and easy to perform.

    • Cons: Less effective at removing other matrix components like phospholipids, which can lead to significant ion suppression.[6]

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analyte from the sample matrix, followed by washing to remove interferences and elution of the purified analyte.[4][5]

    • Pros: Provides a much cleaner extract, significantly reducing matrix effects and improving assay robustness.[5]

    • Cons: More time-consuming and expensive than PPT.

Q4: Can high concentrations of gabapentin in a sample cause analytical issues?

A4: Yes, very high concentrations of gabapentin, which are common in urine samples from patients on high-dose therapy, can present several analytical challenges.[1] These include:

  • Detector Saturation: The intensity of the gabapentin signal can exceed the linear range of the mass spectrometer's detector, leading to inaccurate quantification.[1]

  • Column Overload: The analytical column can be overloaded, resulting in poor peak shape and shifts in retention time.[1][2]

  • Interference with Other Analytes: The broad, overloaded peak of gabapentin can interfere with the detection of other co-eluting compounds.[1][2]

Q5: How can I minimize matrix effects in my gabapentin assay?

A5: To minimize matrix effects, consider the following strategies:

  • Optimize Sample Preparation: Use a more rigorous cleanup method like SPE to remove a larger portion of the interfering matrix components.[5]

  • Chromatographic Separation: Adjust the HPLC/UPLC method to separate gabapentin and its internal standard from the regions where most matrix components elute. This can involve changing the column chemistry (e.g., C18, Phenyl-Hexyl) or the mobile phase gradient.[3][7]

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, ensure the diluted analyte concentration is still well above the lower limit of quantitation.

Quantitative Data on Matrix Effects and Recovery

The choice of sample preparation method can significantly impact the degree of matrix effects and the recovery of the analyte.

Table 1: Comparison of Extraction Solvents on Matrix Effects and Recovery of Gabapentin in Human Serum [6]

Extraction SolventSample VolumeMatrix Effect (%)Extraction Recovery (%)
Acetonitrile200 µL~85% (Ion Suppression)58%
Methanol200 µL84%53%
Methanol20 µL102%104% ± 3.59%

Note: A matrix effect of 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Experimental Protocols

Protocol 1: Gabapentin Analysis in Human Plasma via Protein Precipitation

This protocol is adapted from validated methods for the determination of gabapentin in human plasma.[6][9]

  • Sample Preparation:

    • Pipette 200 µL of human plasma into a microcentrifuge tube.

    • Add 50 µL of the internal standard working solution (e.g., this compound in methanol).

    • Add 600 µL of cold acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Vortex and transfer to an autosampler vial for injection.

  • LC-MS/MS Conditions:

    • LC System: Standard HPLC or UPLC system.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5-10 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Gabapentin: m/z 172 → 154

      • This compound: (adjust for the specific mass of the d4 isotope, typically m/z 176 → 158)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample (200 µL) add_is Add Internal Standard (this compound) start->add_is add_ppt Add Acetonitrile (600 µL) (Protein Precipitation) add_is->add_ppt vortex Vortex add_ppt->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18) inject->separate ionize Ionization (ESI+) separate->ionize detect Detection (MRM) ionize->detect quantify Data Quantification detect->quantify

Caption: Experimental workflow for gabapentin analysis in plasma.

matrix_effect_pathway cluster_lc LC Elution cluster_esi Electrospray Ionization (ESI) Source cluster_outcome Result elution Co-elution from LC Column analyte Gabapentin (Analyte) elution->analyte matrix Matrix Components (e.g., Phospholipids) elution->matrix droplet Charged Droplet gas_phase Gas-Phase Ions droplet->gas_phase analyte->droplet matrix->droplet suppression Ion Suppression (Reduced Analyte Signal) gas_phase->suppression Matrix components interfere with analyte desolvation/ ionization accurate Accurate Signal (No Matrix Effect) gas_phase->accurate Efficient analyte ionization

Caption: Mechanism of ion suppression due to matrix effects.

References

Technical Support Center: Gabapentin Analysis with Gabapentin-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the quantitative analysis of Gabapentin using Gabapentin-d4 as an internal standard. This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common problems encountered during method development, validation, and sample analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of Gabapentin, where four hydrogen atoms have been replaced with deuterium. It is considered an ideal internal standard (IS) for quantitative mass spectrometry-based assays. Because its chemical and physical properties are nearly identical to Gabapentin, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This allows it to accurately correct for variability during sample preparation, injection, and ionization, leading to more precise and accurate quantification of Gabapentin.

Q2: What are the most common issues observed when using this compound as an internal standard?

The most frequently encountered problems include:

  • Non-linear calibration curves: The response ratio of the analyte to the internal standard does not show a linear relationship with the analyte concentration.

  • Poor reproducibility of the internal standard signal: Significant variation in the this compound peak area across a batch of samples, including calibration standards and quality controls (QCs).[1]

  • Signal suppression or enhancement: The presence of matrix components in the sample affects the ionization efficiency of Gabapentin and/or this compound, leading to a decreased or increased signal response.[2]

  • Inaccurate QC sample results: While the calibration curve may appear acceptable, the calculated concentrations of QC samples fall outside the acceptance criteria.

Q3: Can the deuterium label on this compound exchange with protons from the solvent?

Deuterium exchange is a potential concern with deuterated internal standards, particularly if the deuterium atoms are in chemically labile positions and exposed to acidic or basic conditions or high temperatures.[3] While this compound is generally stable, it is crucial to evaluate its stability under your specific analytical method conditions (e.g., mobile phase pH, sample storage). Loss of the deuterium label can compromise accuracy by converting the internal standard into the unlabeled analyte.

Q4: How should I prepare and store my Gabapentin and this compound stock and working solutions?

Stock solutions of Gabapentin and this compound are typically prepared in methanol at a concentration of 1 mg/mL.[4] These stock solutions should be stored at 2-8°C when not in use. Working solutions are prepared by diluting the stock solutions with a suitable solvent, often a mixture of methanol and water or the initial mobile phase composition. It is recommended to assess the stability of these solutions under the intended storage conditions as part of method validation. Gabapentin has been shown to be most stable in aqueous solutions around pH 6.0.[5]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues.

Issue 1: Non-Linear Calibration Curve

A non-linear calibration curve can result from several factors. Use the following workflow to diagnose the issue.

cluster_is_troubleshoot Troubleshoot IS Inconsistency cluster_analyte_troubleshoot Troubleshoot Analyte Response start Non-Linear Calibration Curve Observed check_is Review IS Response: Is it consistent across all calibrators? start->check_is is_inconsistent Inconsistent IS Response check_is->is_inconsistent No is_consistent Consistent IS Response check_is->is_consistent Yes is_prep_error Check IS Addition Process: - Pipetting accuracy - Consistent volume - Proper mixing is_inconsistent->is_prep_error detector_saturation Check for Detector Saturation: - Review peak shapes at high concentrations - Are peaks flat-topped? is_consistent->detector_saturation is_stability Investigate IS Stability: - Degradation in matrix/solvent - Potential for H/D exchange is_prep_error->is_stability end_is Address IS preparation or stability issues. Re-prepare and re-run calibration curve. is_stability->end_is dilute Dilute high concentration standards and re-inject detector_saturation->dilute linearity_restored Linearity Restored? dilute->linearity_restored other_issues Investigate Other Causes: - Incorrect standard concentrations - Analyte instability - Matrix effects at high concentrations linearity_restored->other_issues No end_saturation Adjust calibration range or dilute samples. linearity_restored->end_saturation Yes end_other Verify standard preparation and assess analyte stability. other_issues->end_other

Caption: Troubleshooting workflow for non-linear calibration curves.

Issue 2: Inconsistent this compound Internal Standard Response

An inconsistent IS response across an analytical run can significantly impact the accuracy and precision of the results.[6]

Troubleshooting Steps:

  • Verify Internal Standard Addition: Ensure that the internal standard is added consistently and accurately to all samples, including calibration standards and QCs. Automated liquid handlers should be checked for proper function.[7]

  • Check for Matrix Effects: Different lots of biological matrix can have varying levels of interfering substances that may suppress or enhance the ionization of the IS. To test for this, prepare samples in different lots of blank matrix and compare the IS response.

  • Evaluate IS Stability:

    • Freeze-Thaw Stability: Assess the stability of this compound in the matrix after several freeze-thaw cycles.

    • Bench-Top Stability: Determine the stability of this compound in the matrix at room temperature over a period that mimics the sample preparation time.

    • Post-Preparative Stability: Assess the stability of extracted samples in the autosampler over the expected run time.

  • Inspect the LC-MS/MS System:

    • Injector Performance: A malfunctioning injector can lead to variable injection volumes.

    • LC Pump Performance: Inconsistent mobile phase composition can affect retention times and ionization.

    • MS Source Cleanliness: A contaminated ion source can lead to erratic signal response.

Issue 3: Accurate Calibration Curve but Failing QC Samples

This is a common problem that often points to issues with the preparation of the QC samples or differences between the calibration standards and the QCs.

Troubleshooting Steps:

  • Verify QC Sample Preparation: Re-prepare the QC samples from a different stock solution than the calibration standards to rule out errors in the original QC stock.

  • Matrix Differences: Ensure that the matrix used for the QCs is the same as that used for the calibration standards. If using different sources of matrix, this could be a source of variability.

  • Analyte Stability in Matrix: Investigate the stability of Gabapentin in the matrix at the QC concentrations. It's possible that the analyte is less stable at certain concentrations.

  • Interference in QC Samples: There may be an interfering substance present in the matrix used for the QCs that is not present in the matrix used for the standards.

Data Presentation

Table 1: Typical Acceptance Criteria for a Gabapentin Bioanalytical Method
ParameterAcceptance Criteria
Calibration Curve
Correlation Coefficient (r²)≥ 0.99
Calibrator AccuracyWithin ±15% of nominal (±20% at LLOQ)
Quality Control Samples
Intra-day Precision (%CV)≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV)≤ 15% (≤ 20% at LLOQ)
Accuracy (%RE)Within ±15% of nominal (±20% at LLOQ)
Stability
Freeze-Thaw, Bench-Top, etc.Mean concentration within ±15% of nominal

LLOQ: Lower Limit of Quantification, %CV: Percent Coefficient of Variation, %RE: Percent Relative Error.

Table 2: Example of Good vs. Problematic Calibration Data
Good Data Example Problematic Data Example (Inconsistent IS)
Nominal Conc. (ng/mL) Calculated Conc. (ng/mL) % Accuracy
5054.5109.0%
10098.098.0%
500515.0103.0%
1000950.095.0%
50005050.0101.0%

Experimental Protocols

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and QCs
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Gabapentin and this compound into separate 10 mL volumetric flasks.

    • Dissolve in methanol and bring to volume. Mix thoroughly.

  • Working Standard Solutions:

    • Prepare a series of Gabapentin working standard solutions by serially diluting the stock solution with 50:50 methanol:water to cover the desired calibration range (e.g., 50 to 5000 ng/mL).

    • Prepare a this compound working solution at a concentration that will yield a robust signal in the MS (e.g., 1000 ng/mL).

  • Calibration Standards:

    • To a set of labeled tubes, add a fixed volume of blank biological matrix (e.g., 200 µL of human plasma).[4]

    • Spike each tube with a small volume of the corresponding Gabapentin working standard solution.

    • Add a constant volume of the this compound working solution to all tubes (except the blank).

  • Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards, preferably from a separate stock solution of Gabapentin.

Protocol 2: Sample Preparation (Protein Precipitation)

This is a common and straightforward method for extracting Gabapentin from plasma or serum.[1][8]

start Start: Plasma/Serum Sample (Calibrator, QC, or Unknown) add_is Add this compound IS working solution start->add_is add_ppt Add 3 volumes of cold Acetonitrile (e.g., 600 µL for 200 µL sample) add_is->add_ppt vortex Vortex for 1-2 minutes to precipitate proteins add_ppt->vortex centrifuge Centrifuge at >10,000 x g for 10 minutes vortex->centrifuge supernatant Transfer supernatant to a clean tube centrifuge->supernatant evaporate Evaporate to dryness under Nitrogen supernatant->evaporate reconstitute Reconstitute in mobile phase evaporate->reconstitute inject Inject into LC-MS/MS System reconstitute->inject

Caption: Workflow for sample preparation using protein precipitation.

Protocol 3: LC-MS/MS Analysis

The following are typical starting conditions that may require optimization for your specific system.

ParameterTypical Condition
LC System
ColumnC18 or HILIC, e.g., 50 x 2.1 mm, <3 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile or Methanol
GradientStart with high aqueous, ramp to high organic
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
Column Temperature30 - 40 °C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsGabapentin: m/z 172.1 -> 154.1this compound: m/z 176.1 -> 158.1[9]
Dwell Time100 - 200 ms
Collision EnergyOptimize for maximum signal

References

Preventing contamination in Gabapentin-d4 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on preventing contamination in Gabapentin-d4 stock solutions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and use of this compound stock solutions.

Problem Possible Causes Solutions
Unexpected Peaks in Chromatogram 1. Solvent Contamination: Impurities in the solvent used for dissolution or dilution.[1][2] 2. Glassware Contamination: Residues from previous use or cleaning agents. 3. Cross-Contamination: Introduction of other analytes from shared lab equipment. 4. Leachables from Containers: Plasticizers or other compounds from storage vials or pipette tips.[3] 5. Degradation of this compound: Formation of gabapentin lactam or other degradation products.1. Use high-purity solvents (e.g., HPLC or LC-MS grade).[4][5][6] Filter solvents before use.[1] 2. Use thoroughly cleaned and dried glassware. Consider dedicating glassware for specific standards. 3. Clean all equipment (syringes, spatulas) thoroughly between uses. 4. Use high-quality, inert containers (e.g., amber glass vials with PTFE-lined caps).[7] 5. Prepare fresh solutions and store them under recommended conditions (see storage table below).
Inaccurate or Inconsistent Results 1. Incorrect Concentration: Errors in weighing, dilution, or solvent evaporation.[3] 2. Degradation of this compound: Loss of the active compound over time. 3. Deuterium-Hydrogen (D-H) Exchange: Replacement of deuterium atoms with hydrogen from the environment or protic solvents.1. Use a calibrated analytical balance and Class A volumetric glassware.[3] Minimize headspace in vials to reduce evaporation.[7] 2. Store stock solutions at appropriate temperatures and protect from light.[8] Prepare fresh working solutions daily. 3. Use deuterated or aprotic solvents for reconstitution and dilution where possible. Minimize exposure to atmospheric moisture by working in a dry environment (e.g., glove box).[9]
Precipitate Formation in Solution 1. Low Solubility: The concentration of this compound exceeds its solubility in the chosen solvent. 2. Temperature Effects: Decreased solubility at lower storage temperatures. 3. pH Changes: The pH of the solution may affect the solubility of gabapentin.1. Consult the manufacturer's certificate of analysis for solubility information. If necessary, use a co-solvent or a different solvent. 2. Allow the solution to equilibrate to room temperature before use. If precipitate remains, sonicate briefly. 3. For aqueous solutions, maintain a pH of approximately 6.0 for optimal stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of this compound?

A1: The primary degradation product of this compound is its corresponding lactam, formed through intramolecular cyclization. This degradation is promoted by factors such as high temperatures and inappropriate pH.[10]

Q2: How can I prevent Deuterium-Hydrogen (D-H) exchange in my this compound solutions?

A2: To prevent D-H exchange, it is crucial to minimize the exposure of the deuterated standard to protic solvents (like water or methanol) and atmospheric moisture.[9] Whenever possible, use deuterated or aprotic solvents for preparing stock solutions. Handle the compound in a dry, inert atmosphere, such as a glove box or under a stream of nitrogen.[9]

Q3: What are the ideal storage conditions for this compound stock solutions?

A3: For long-term storage, it is recommended to store this compound stock solutions at -20°C or below in tightly sealed, amber glass vials with PTFE-lined caps to protect from light and prevent solvent evaporation.[8][11] For short-term storage, refrigeration at 2-8°C is generally acceptable.[12] Always refer to the manufacturer's certificate of analysis for specific recommendations.

Q4: What grade of solvent should I use for preparing my this compound stock solutions?

A4: The choice of solvent grade depends on the analytical technique. For HPLC applications, use at least HPLC-grade solvents. For more sensitive applications like LC-MS, LC-MS grade solvents are recommended to minimize background noise and interfering peaks.[4][5][6]

Q5: How often should I prepare fresh working solutions from my stock solution?

A5: It is best practice to prepare fresh working solutions daily from the stock solution to ensure accuracy and minimize the risk of degradation or contamination.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound Solutions

Storage Type Temperature Range Container Additional Notes
Long-Term -20°C or belowAmber glass vials with PTFE-lined capsMinimize headspace to reduce evaporation.[7]
Short-Term 2°C to 8°CAmber glass vials with PTFE-lined capsSuitable for solutions that will be used within a few days.[12]

Table 2: Recommended Solvent Purity Grades for this compound Solutions

Analytical Technique Recommended Solvent Grade Key Characteristics
HPLC-UV HPLC GradeHigh purity, low UV absorbance, filtered to remove particulates.[4][5]
LC-MS LC-MS GradeHigher purity than HPLC grade, tested for low metal ion content and low particulate matter to prevent adduct formation and instrument contamination.[4][6]

Table 3: Typical Acceptance Criteria for Impurities in Drug Substances (ICH Q3A)

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Note: These are general guidelines from ICH Q3A for new drug substances and may not be directly applicable to all research scenarios with this compound. However, they provide a useful reference for impurity levels.[13]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (1 mg/mL)
  • Materials:

    • This compound powder

    • Calibrated analytical balance

    • Class A volumetric flask (e.g., 10 mL)

    • High-purity solvent (e.g., LC-MS grade methanol or acetonitrile)

    • Amber glass vial with a PTFE-lined cap

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.

    • Accurately weigh the required amount of this compound powder (e.g., 10 mg) using a calibrated analytical balance.

    • Quantitatively transfer the powder to the volumetric flask.

    • Add a small amount of the solvent to dissolve the powder completely. Sonicate briefly if necessary.

    • Once dissolved, dilute the solution to the mark with the same solvent.

    • Cap the flask and invert it several times to ensure homogeneity.

    • Transfer the solution to a properly labeled amber glass vial for storage.

Protocol 2: Purity Assessment of this compound Stock Solution by HPLC-UV

This protocol provides a general procedure. Specific parameters may need to be optimized for your instrument and column.[10][7]

  • Instrumentation and Materials:

    • HPLC system with a UV detector

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

    • HPLC-grade mobile phase components (e.g., acetonitrile and water with a suitable buffer)

    • This compound stock solution

    • Gabapentin reference standard

  • Chromatographic Conditions (Example):

    • Mobile Phase: A suitable mixture of buffer (e.g., phosphate buffer, pH 6.9) and an organic modifier (e.g., acetonitrile or methanol).[14]

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm[10]

    • Injection Volume: 10 µL

    • Column Temperature: Ambient or controlled (e.g., 25°C)

  • Procedure:

    • Prepare the mobile phase and degas it thoroughly.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Prepare a working standard solution of Gabapentin reference standard of a known concentration.

    • Inject the working standard solution to determine the retention time and response of the main peak.

    • Inject the this compound stock solution.

    • Analyze the chromatogram for the presence of any impurity peaks.

    • Calculate the area percentage of each impurity relative to the main this compound peak to estimate the purity.

Visualizations

TroubleshootingWorkflow Troubleshooting Contamination in this compound Stock Solutions start Problem Identified: Unexpected Peaks or Inconsistent Results check_solvent Step 1: Verify Solvent Purity - Use fresh, high-purity solvent - Filter the solvent start->check_solvent check_glassware Step 2: Inspect Glassware - Use dedicated, thoroughly cleaned glassware - Rinse with final solvent check_solvent->check_glassware Solvent OK check_procedure Step 3: Review Preparation Procedure - Check weighing and dilution calculations - Ensure proper technique check_glassware->check_procedure Glassware OK check_storage Step 4: Evaluate Storage Conditions - Verify temperature and light protection - Check for signs of evaporation check_procedure->check_storage Procedure OK prepare_fresh Step 5: Prepare a Fresh Stock Solution - Use new solvent and clean glassware check_storage->prepare_fresh Storage OK analyze_fresh Step 6: Analyze the Fresh Solution - Compare results with the problematic solution prepare_fresh->analyze_fresh problem_resolved Problem Resolved analyze_fresh->problem_resolved Issue Gone further_investigation Further Investigation Needed - Consider D-H exchange - Analyze for degradation products analyze_fresh->further_investigation Issue Persists

Caption: Troubleshooting workflow for identifying sources of contamination.

StockSolutionPreparation Workflow for Preparing a Stable this compound Stock Solution start Start: Obtain this compound Solid equilibrate 1. Equilibrate to Room Temperature (Prevents condensation) start->equilibrate weigh 2. Accurately Weigh (Use calibrated analytical balance) equilibrate->weigh dissolve 3. Dissolve in High-Purity Solvent (e.g., LC-MS grade) weigh->dissolve dilute 4. Dilute to Final Volume (Use Class A volumetric flask) dissolve->dilute mix 5. Ensure Homogeneity (Invert flask multiple times) dilute->mix transfer 6. Transfer to Storage Vial (Amber glass, PTFE-lined cap) mix->transfer store 7. Store Appropriately (e.g., -20°C, protected from light) transfer->store end End: Stable Stock Solution store->end

Caption: Best practice workflow for preparing a stable stock solution.

References

Technical Support Center: Enhancing Analytical Method Robustness with Gabapentin-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Gabapentin-d4 as an internal standard in analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analytical methods?

This compound is a deuterated form of Gabapentin, meaning four hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for the quantification of Gabapentin in biological matrices using mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1] Its chemical and physical properties are nearly identical to Gabapentin, ensuring similar behavior during sample preparation and analysis, which helps to correct for variations in extraction efficiency and matrix effects.

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C.[2][3] Short-term storage at room temperature is permissible.[2] Some suppliers indicate stability for at least four years when stored at -20°C.[3] It is supplied as a solid and should be protected from light.

Q3: In what solvents is this compound soluble?

This compound is soluble in methanol and water.[2] For creating stock solutions, methanol is commonly used.

Q4: Why is a mass spectrometry-based method preferred for Gabapentin analysis?

Gabapentin's chemical structure lacks a chromophore, which makes it difficult to detect and quantify at low concentrations using High-Performance Liquid Chromatography with UV/Vis detection (HPLC-UV).[4][5] While derivatization techniques can be employed to add a chromophore, this adds complexity to the sample preparation.[4][5] LC-MS/MS offers high sensitivity and selectivity for direct analysis of Gabapentin without the need for derivatization, simplifying the workflow.[6][7]

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of Gabapentin using this compound as an internal standard.

Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can compromise the accuracy and precision of quantification. The following guide provides a systematic approach to troubleshooting these issues.

Troubleshooting Workflow for Poor Peak Shape

cluster_troubleshooting Troubleshooting Poor Peak Shape start Poor Peak Shape Observed (Tailing, Fronting, or Splitting) q1 Is the issue affecting all peaks or just the Gabapentin/Gabapentin-d4 peaks? start->q1 all_peaks Issue affects all peaks q1->all_peaks All some_peaks Issue affects specific peaks q1->some_peaks Specific check_system System-wide issue likely. Check for extra-column volume (fittings, tubing), detector issues, or general column degradation. all_peaks->check_system q2 What is the nature of the poor peak shape? some_peaks->q2 tailing Tailing Peaks q2->tailing Tailing fronting Fronting Peaks q2->fronting Fronting splitting Splitting Peaks q2->splitting Splitting solve_tailing Possible secondary interactions. - Adjust mobile phase pH. - Check for column contamination (flush or replace). - Ensure analyte is fully dissolved. tailing->solve_tailing solve_fronting Likely column overload or sample solvent issue. - Dilute the sample. - Ensure sample solvent is weaker than or matches the initial mobile phase. fronting->solve_fronting solve_splitting Potential for partially blocked frit or sample solvent mismatch. - Reverse flush the column (check manufacturer's guidelines). - Ensure sample is dissolved in the mobile phase. splitting->solve_splitting

Caption: Troubleshooting workflow for poor chromatographic peak shape.

Issue 2: High Signal Intensity Leading to Detector Saturation

Gabapentin is often administered in high doses, which can lead to very high concentrations in biological samples, potentially saturating the mass spectrometer's detector.[4]

Troubleshooting High Concentration Samples

cluster_high_concentration Managing High Gabapentin Concentrations start Detector Saturation or Column Overload Observed step1 Dilute the Sample start->step1 step2 Reduce Injection Volume start->step2 step3 De-optimize MRM Transition start->step3 desc1 Dilute the sample with a blank matrix to bring the concentration within the linear range of the calibration curve. step1->desc1 desc2 Decrease the volume of sample injected onto the LC column. This can improve peak shape and reduce detector saturation. step2->desc2 desc3 Intentionally use a less intense product ion or adjust collision energy to reduce the signal reaching the detector. This should be done with caution and requires re-validation. step3->desc3

Caption: Strategies for managing high concentrations of Gabapentin.

Issue 3: Interference from Co-eluting Compounds

In some cases, other drugs or their metabolites may co-elute with Gabapentin and cause interference. A documented example is the interference of high concentrations of Gabapentin with the analysis of amphetamine.[8][9][10][11]

Mitigating Interferences

cluster_interference Resolving Analytical Interferences start Suspected Interference (e.g., poor peak shape for co-eluting analyte) step1 Improve Sample Preparation start->step1 step2 Modify Chromatographic Conditions start->step2 desc1 Use a more selective sample preparation technique like Solid-Phase Extraction (SPE) instead of simple protein precipitation to remove interfering substances. step1->desc1 desc2 Adjust the mobile phase gradient, change the column chemistry, or modify the pH to achieve better separation between Gabapentin and the interfering compound. step2->desc2 cluster_protocol Protein Precipitation Protocol start Start with Plasma/Serum Sample step1 Add this compound Internal Standard start->step1 step2 Add cold Acetonitrile or Methanol (e.g., 3:1 ratio of solvent to sample) step1->step2 step3 Vortex to mix thoroughly step2->step3 step4 Centrifuge to pellet precipitated proteins step3->step4 step5 Transfer supernatant to a new tube step4->step5 step6 Evaporate to dryness under nitrogen (optional) step5->step6 step7 Reconstitute in mobile phase step6->step7 end Inject into LC-MS/MS system step7->end

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Gabapentin Using Gabapentin-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into Method Performance with Supporting Experimental Data

The accurate quantification of gabapentin in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Gabapentin-d4, is a widely accepted practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure accuracy and precision. This guide provides a comparative overview of validated bioanalytical methods for gabapentin using this compound, presenting key performance data, detailed experimental protocols, and visual workflows to aid researchers in the development and validation of robust analytical methods.

Comparative Analysis of Validated Methods

The following tables summarize the key validation parameters from various published LC-MS/MS methods for the quantification of gabapentin in human plasma using a deuterated internal standard. These methods demonstrate the robustness and reliability achievable with this analytical approach.

Parameter Method 1 Method 2 Method 3
Internal Standard This compoundGabapentin-d10Metformin
Linearity Range (ng/mL) 50 - 5000100 - 10,00050 - 5000
Lower Limit of Quantification (LLOQ) (ng/mL) 501050
Correlation Coefficient (r²) > 0.99Not Specified> 0.99

Table 1: Comparison of Linearity and Sensitivity

Parameter Method 1 (this compound IS) Method 2 (Gabapentin-d10 IS) Method 3 (Metformin IS)
Intra-day Precision (%CV) < 8.4≤ 5.20< 8.4
Inter-day Precision (%CV) < 7.9≤ 4.88< 7.9
Intra-day Accuracy (% Bias) -10.2 to 5.9≤ 6Within 10.2%
Inter-day Accuracy (% Bias) -3.4 to 4.7Not SpecifiedWithin 10.2%
Recovery (%) 85.4 - 92.4104 ± 2.5585.4 - 92.4

Table 2: Comparison of Precision, Accuracy, and Recovery [1][2]

Experimental Protocols: A Step-by-Step Guide

The following is a generalized experimental protocol based on common practices in validated bioanalytical methods for gabapentin using this compound.

Preparation of Stock and Working Solutions
  • Gabapentin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of gabapentin reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the gabapentin stock solution with a suitable solvent (e.g., 50% methanol) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a fixed concentration.

Sample Preparation: Protein Precipitation

Protein precipitation is a common, simple, and efficient method for extracting gabapentin from plasma samples.[1]

  • Pipette 200 µL of the plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution and briefly vortex.

  • Add 500 µL of cold acetonitrile to precipitate the plasma proteins.[1]

  • Vortex the mixture for approximately 30 seconds.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C8 or C18 reversed-phase column is typically used.[1]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[1] The gradient or isocratic elution will depend on the specific method.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The precursor to product ion transitions for gabapentin and this compound are monitored.

      • Gabapentin: m/z 172.3 → 154.2[3]

      • This compound: m/z 176.3 → 158.2[3]

Visualizing the Workflow and Validation Process

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships in the bioanalytical method validation process.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) is Add this compound (IS) plasma->is ppt Add Acetonitrile (Protein Precipitation) is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc Chromatographic Separation (C18/C8 Column) inject->lc ms Mass Spectrometric Detection (MRM) lc->ms quant Quantification (Peak Area Ratio) ms->quant cal Calibration Curve quant->cal conc Determine Concentration cal->conc

Caption: Experimental workflow for gabapentin bioanalysis.

G cluster_core Core Validation Parameters cluster_additional Additional Validation Parameters Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ LLOQ Validation->LLOQ Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Validation->Stability MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Recovery Validation->Recovery Dilution Dilution Integrity Validation->Dilution

Caption: Key parameters for LC-MS/MS method validation.

References

The Gold Standard for Gabapentin Analysis: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the highest levels of accuracy and precision in the quantitative analysis of gabapentin, the choice of an internal standard is a critical decision. This guide provides an objective comparison of Gabapentin-d4 with other commonly used internal standards, supported by experimental data, to inform the selection of the most appropriate standard for bioanalytical assays.

Internal standards (IS) are indispensable in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to correct for variations that can occur during sample preparation and analysis. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible. In the analysis of gabapentin, a γ-aminobutyric acid (GABA) analogue used as an anticonvulsant, various internal standards have been employed.[1] This guide focuses on comparing the performance of the deuterated internal standard, this compound, against its non-deuterated counterparts.

Performance Comparison: this compound vs. Non-Deuterated Alternatives

Deuterated internal standards, such as this compound and Gabapentin-d10, are often considered the "gold standard" in quantitative mass spectrometry.[2] In these standards, one or more hydrogen atoms in the gabapentin molecule are replaced with deuterium, a stable isotope of hydrogen.[3] This substitution results in a compound that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.[2] The key advantage of a deuterated internal standard is its ability to co-elute with the analyte during chromatography, ensuring that both experience similar matrix effects—the suppression or enhancement of ionization caused by other components in the sample.[2]

Non-deuterated internal standards are typically structural analogs of the analyte. While they can compensate for some variability, they often exhibit different chromatographic behavior and are affected differently by matrix effects, which can lead to less accurate and precise results, especially in complex biological matrices.[2]

The following table summarizes the performance of various internal standards used in the quantification of gabapentin based on published literature.

Internal StandardLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)Reference
Gabapentin-d10 10 - 10,00010≤5.30≤4.88Error values ≤6%[4]
Baclofen 412.20 - 10037.01412.20---[5]
Pregabalin 50 - 10,00040.52Within acceptable rangesWithin acceptable rangesWithin acceptable ranges[6][7]
Metformin 50 - 500050< 8.4< 8.4Within 10.2%[8][9]
Acetaminophen 50 - 10,00050≤ 6.0≤ 4.8+/- 4.4[10][11]

As the data indicates, methods employing the deuterated internal standard Gabapentin-d10 demonstrate excellent sensitivity (LLOQ of 10 ng/mL) and high precision. While other non-deuterated internal standards have been successfully used and validated, the use of a stable isotope-labeled internal standard like this compound or Gabapentin-d10 is generally preferred for its ability to provide more reliable and accurate results by effectively compensating for matrix effects and variability in sample processing.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are summaries of experimental protocols from studies utilizing different internal standards for gabapentin analysis.

Method Using Gabapentin-d10 as Internal Standard
  • Sample Preparation: A simple protein precipitation method is used. To 20 μL of human serum, 1 mL of cold methanol containing Gabapentin-d10 is added. The mixture is vortexed and centrifuged. The supernatant is collected, evaporated, and the residue is reconstituted in the mobile phase.[4]

  • Chromatography: Liquid chromatography is performed using a suitable reversed-phase column.

  • Mass Spectrometry: Detection is achieved using a tandem mass spectrometer in the multiple-reaction-monitoring (MRM) mode. The precursor to product ion transitions monitored are m/z 172.0 → 136.9 for gabapentin and m/z 182.0 → 147.2 for Gabapentin-d10.[4]

Method Using Pregabalin as Internal Standard
  • Sample Preparation: Protein precipitation is carried out by adding methanol to the plasma sample.[6][7]

  • Chromatography: Chromatographic separation is achieved on an Agilent Eclipse plus column (50 × 2.1 mm, 1.8 μm) with a mobile phase of methanol and 0.1% formic acid solution (65:35, v/v) at a flow rate of 0.2 mL/min.[6]

  • Mass Spectrometry: An Agilent triple quadrupole mass spectrometer is used to detect the ion transitions for gabapentin (m/z 172.1 → 154.1) and pregabalin (m/z 160.10 → 142.10).[6][7]

Method Using Metformin as Internal Standard
  • Sample Preparation: The method involves protein precipitation with acetonitrile.[8][9]

  • Chromatography: Separation is performed on a C8 column using a mobile phase of 10 mM ammonium formate buffer (pH 3.0) and acetonitrile.[8][9]

  • Mass Spectrometry: A quadrupole mass spectrometer with an electrospray ionization interface is used for detection in the selected reaction monitoring mode.[8][9]

Visualizing the Process and Mechanism

To better understand the analytical workflow and the mechanism of action of gabapentin, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard (e.g., this compound) Plasma->Add_IS Precipitation Protein Precipitation (e.g., with Methanol) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation & Reconstitution Supernatant->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Mass Spectrometry Detection (MRM) Ionization->Detection Quantification Data Quantification Detection->Quantification

Bioanalytical Workflow for Gabapentin Quantification.

gabapentin_moa cluster_neuron Presynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) (α2δ-1 subunit) Ca_ion Ca²⁺ VGCC->Ca_ion Inhibits Calcium Influx Vesicle Synaptic Vesicle (containing neurotransmitters) Ca_ion->Vesicle Triggers Vesicle Fusion (reduced) Membrane Vesicle->Membrane Reduces Neurotransmitter Release Gabapentin Gabapentin Gabapentin->VGCC Binds to α2δ-1 subunit

Simplified Mechanism of Action of Gabapentin.

Gabapentin's primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[1] This interaction is believed to reduce the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters.

Conclusion

While various internal standards can be utilized for the bioanalysis of gabapentin, the experimental evidence strongly supports the use of deuterated internal standards like this compound for achieving the highest quality data. Their ability to closely mimic the analyte of interest and effectively compensate for matrix effects makes them the superior choice for demanding applications in drug development, clinical research, and other scientific fields where accuracy and reliability are paramount. The selection of an appropriate internal standard, coupled with a robust and validated analytical method, is fundamental to generating dependable pharmacokinetic and bioequivalence data.

References

A Comparative Guide to Gabapentin Quantification in Human Plasma Using Gabapentin-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-Laboratory Perspective on Method Performance

Gabapentin, a widely prescribed anticonvulsant and analgesic, requires accurate quantification in biological matrices for pharmacokinetic studies and therapeutic drug monitoring.[1] Due to its chemical structure, which lacks a strong chromophore, highly sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred for its analysis.[1][2] A crucial component of robust LC-MS/MS assays is the use of a stable isotope-labeled internal standard (IS), with Gabapentin-d4 being a common choice to ensure accuracy and precision.

This guide provides an objective comparison of various LC-MS/MS methods from different research laboratories for the quantification of gabapentin in human plasma, all utilizing a deuterated internal standard. While a formal inter-laboratory proficiency test is not detailed in the literature, this comparison of published methods offers valuable insights into the performance and protocols currently employed by researchers in the field.

Comparative Performance of Gabapentin Quantification Methods

The following table summarizes the key performance parameters of different LC-MS/MS methods for gabapentin quantification in human plasma. These methods all employ a deuterated internal standard, such as Gabapentin-d10.

Parameter Method A Method B Method C
Internal Standard Gabapentin-d10(S)-(+)-alpha-aminocyclohexanepropionic acid hydrateMetformin
Linearity Range (ng/mL) 100 - 10,00020 - 5,00050 - 5,000
Lower Limit of Quantification (LLOQ) (ng/mL) 102050
Intra-day Precision (%RSD) ≤5.20%Not Reported<8.4%
Inter-day Precision (%RSD) ≤4.88%Not Reported<7.9%
Accuracy (%Error or %Recovery) ≤6% ErrorNot Reported-10.2% to 5.9%
Mean Recovery (%) 104% ± 2.55Not Reported85.4% - 92.4%
Sample Preparation Protein PrecipitationProtein PrecipitationProtein Precipitation
Chromatographic Run Time 2 minutesNot ReportedNot Reported
Reference [3][4][5][6]

Experimental Protocols: A Closer Look

The methodologies employed across different laboratories, while all based on LC-MS/MS, show slight variations in execution. A generalized workflow is presented below, followed by specific details from the compared methods.

Generalized Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Collection p2 Addition of Internal Standard (e.g., this compound) p1->p2 p3 Protein Precipitation (e.g., with Acetonitrile/Methanol) p2->p3 p4 Centrifugation p3->p4 p5 Supernatant Transfer p4->p5 a1 LC Separation (Reversed-Phase Column) p5->a1 a2 Mass Spectrometry Detection (ESI+, MRM Mode) a1->a2 d1 Peak Integration a2->d1 d2 Ratio of Analyte to IS d1->d2 d3 Quantification using Calibration Curve d2->d3

Figure 1: General workflow for Gabapentin quantification.

Method A: Detailed Protocol [3]

  • Sample Preparation : To 20 µL of human serum, 1 mL of cold methanol containing Gabapentin-d10 as the internal standard is added. The mixture is vortex-mixed for 20 seconds and then centrifuged at 6000 rpm for 10 minutes at 4°C. The supernatant is collected, and the pellet is washed with another 1 mL of cold methanol, centrifuged, and the supernatants are combined.[3]

  • Liquid Chromatography : The specific column and mobile phase composition are not detailed in the abstract. The total chromatographic run time is 2 minutes.[3]

  • Mass Spectrometry : Detection is performed using positive ion electrospray ionization (ESI+) with multiple-reaction-monitoring (MRM).[3]

Method B: Detailed Protocol [4]

  • Sample Preparation : This method involves a simple protein precipitation with acetonitrile.[4]

  • Liquid Chromatography : Separation is achieved on a Gemini C18 column with a mobile phase of acetonitrile and 10 mM ammonium acetate (20:80, v/v, pH 3.2).[4]

  • Mass Spectrometry : An LC-API 2000 MS/MS system is used in MRM mode with ESI+. The MRM transitions monitored are m/z 172.0 → 154.0 for Gabapentin and m/z 172.0 → 126.0 for the internal standard.[4]

Method C: Detailed Protocol [5][6]

  • Sample Preparation : The protocol utilizes protein precipitation with acetonitrile.[5][6]

  • Liquid Chromatography : A C8 column is used for separation with a mobile phase consisting of 10 mM ammonium formate buffer (pH 3.0) and acetonitrile.[5][6]

  • Mass Spectrometry : Detection is carried out on a quadrupole mass spectrometer with an ESI interface in selected reaction monitoring (SRM) mode. The SRM transition for gabapentin is m/z 172 → 154.[6]

Alternative Internal Standards and Methods

While deuterated gabapentin is a preferred internal standard, other compounds have also been successfully used. For instance, some studies have employed Metformin, Baclofen, or Acetaminophen as internal standards for gabapentin quantification.[5][7][8] The choice of internal standard is critical and should be guided by its ability to mimic the analyte's behavior during sample preparation and ionization without interfering with its detection.

Alternative analytical techniques to LC-MS/MS have been reported, including HPLC with UV or fluorescence detection.[1] However, these methods often require a derivatization step to introduce a chromophore or fluorophore to the gabapentin molecule, which can increase sample preparation time and complexity.[1][2][9]

Conclusion

The quantification of gabapentin in human plasma is well-established across different laboratories, with LC-MS/MS using a deuterated internal standard like this compound or Gabapentin-d10 being the method of choice for its high sensitivity and specificity.[1] The presented data from various studies demonstrate that robust and reliable methods have been developed, all employing a straightforward protein precipitation step for sample preparation. While minor variations exist in chromatographic conditions and the specific deuterated standard used, the overall performance in terms of linearity, accuracy, and precision is consistently high. This comparative overview provides researchers with a comprehensive understanding of the established methodologies and their expected performance for the accurate quantification of gabapentin in a clinical and research setting.

References

The Gold Standard: Evaluating the Accuracy and Precision of Gabapentin-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioanalytical research and drug development, the precise and accurate quantification of therapeutic agents is paramount. For the widely prescribed anticonvulsant and analgesic, gabapentin, the choice of an appropriate internal standard (IS) is critical for reliable analytical outcomes. This guide provides a comprehensive comparison of Gabapentin-d4, a deuterated analog of gabapentin, with other commonly used internal standards, supported by experimental data to inform researchers, scientists, and drug development professionals in their selection process.

The Ideal Internal Standard: A Brief Overview

An ideal internal standard should closely mimic the analyte of interest in its physicochemical properties, extraction recovery, and ionization response in mass spectrometry, without interfering with the analyte's detection. A stable isotope-labeled internal standard, such as this compound, is often considered the gold standard as it co-elutes with the analyte and exhibits nearly identical behavior during sample preparation and analysis, thereby effectively compensating for matrix effects and variations in instrument response.

Comparative Analysis of Internal Standards for Gabapentin Quantification

This section details the performance of this compound (and its highly deuterated counterpart, Gabapentin-d10) against other commonly employed internal standards: Pregabalin, a structural analog, and other structurally unrelated compounds like Baclofen and Metformin. The data presented is a synthesis from multiple validated bioanalytical methods.

Data Presentation: Accuracy and Precision

The following tables summarize the accuracy and precision data for gabapentin quantification using different internal standards. It is important to note that this data is compiled from various studies and experimental conditions may differ.

Table 1: Performance of Deuterated Gabapentin Internal Standards (this compound/d10)

Deuterated ISMatrixConcentration Levels (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery or % Bias)Reference
Gabapentin-d10Human Serum100 (LLOQ), 300, 1000, 3000≤5.20%≤4.88%Error values ≤6%[1]
Gabapentin-d10Human Urine10, 24 (mcg/mL)<5%<5%Within 5%
This compoundHuman Serum0.03-25 (mg/L)<10%<10%90% to 107%

Table 2: Performance of Alternative Internal Standards

Alternative ISMatrixConcentration Levels (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery or % Bias)Reference
PregabalinFeline Plasma50 (LLOQ), 100, 2000, 4000<15%<15%Within ±15% (±20% for LLOQ)[2]
MetforminHuman Plasma50 (LLOQ), 150, 2000, 4500<8.4%<7.9%-10.2% to 5.9%[3][4]
AcetaminophenHuman Plasma200, 1000, 5000-≤6.0%±4.4%[5]

Analysis of Performance Data:

The data consistently demonstrates that deuterated internal standards like Gabapentin-d10 provide excellent precision and accuracy, with Relative Standard Deviation (%RSD) values well below 15% and accuracy within a narrow range of the nominal values[1]. This high level of performance is attributed to the near-identical chemical and physical properties of the deuterated standard to the analyte, which allows it to effectively compensate for variations during the analytical process.

While alternative standards like Pregabalin, Metformin, and Acetaminophen have been used successfully in validated methods, the data suggests that achieving the same level of precision and accuracy can be more challenging. For instance, while a method using Metformin as an IS reported acceptable precision and accuracy, the range of accuracy was wider compared to methods using a deuterated standard[3][4]. Pregabalin, being a structural analog, is a viable alternative, though potential for chromatographic interference should be carefully evaluated[2].

Experimental Protocols: A Closer Look

The following sections provide a generalized overview of the experimental methodologies employed in the quantification of gabapentin using different internal standards.

Method 1: Quantification of Gabapentin using Gabapentin-d10 as an Internal Standard

This method is a widely adopted approach for its high selectivity and sensitivity.

1. Sample Preparation (Protein Precipitation):

  • To 20 µL of human serum, add an internal standard solution of Gabapentin-d10.

  • Precipitate proteins by adding methanol.

  • Vortex and centrifuge the sample.

  • The supernatant is then evaporated, reconstituted in the mobile phase, and injected into the LC-MS/MS system[1].

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Chromatographic Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Ionization: Positive ion electrospray ionization (ESI+).

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for gabapentin and Gabapentin-d10 are monitored.

Method 2: Quantification of Gabapentin using Pregabalin as an Internal Standard

This method utilizes a structural analog as the internal standard.

1. Sample Preparation (Protein Precipitation):

  • To a plasma sample, add the internal standard solution of Pregabalin.

  • Precipitate proteins using acetonitrile.

  • Vortex and centrifuge the mixture.

  • The resulting supernatant is collected for LC-MS/MS analysis[2].

2. LC-MS/MS:

  • Chromatographic Column: A C18 column is commonly employed.

  • Mobile Phase: A gradient mobile phase consisting of 0.1% (v/v) formic acid in water and acetonitrile is used for separation[2].

  • Ionization: Positive ion electrospray ionization (ESI+).

  • Mass Spectrometry: A triple quadrupole mass spectrometer in MRM mode is used to monitor the specific ion transitions for gabapentin and pregabalin.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the key steps involved.

Experimental Workflow for Gabapentin Quantification using a Deuterated Internal Standard cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Human Serum Sample add_is Add Gabapentin-d10 IS serum->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification detection->quantification

Caption: Workflow for Gabapentin Analysis with a Deuterated IS.

Logical Relationship of Internal Standard Selection cluster_properties Key Properties cluster_types Types of Internal Standards ideal_is Ideal Internal Standard physicochemical Similar Physicochemical Properties ideal_is->physicochemical extraction Similar Extraction Recovery ideal_is->extraction ionization Similar Ionization Response ideal_is->ionization deuterated Stable Isotope-Labeled (e.g., this compound) deuterated->ideal_is Best Fit analog Structural Analog (e.g., Pregabalin) analog->ideal_is Good Fit unrelated Structurally Unrelated (e.g., Metformin) unrelated->ideal_is Acceptable Fit

References

Gabapentin-d4: A Comparative Guide to Linearity and Range of Detection in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmacokinetic and bioequivalence studies, the precise quantification of therapeutic drugs is paramount. For researchers and drug development professionals working with gabapentin, an anticonvulsant and analgesic drug, the choice of an appropriate internal standard is a critical determinant of analytical method performance. This guide provides an objective comparison of Gabapentin-d4's performance, specifically its linearity and detection range, against other internal standards used in the bioanalysis of gabapentin. The information is supported by experimental data from various validated LC-MS/MS methods.

Performance Comparison: Linearity and Detection Range

The selection of an internal standard is crucial for correcting sample preparation variability and matrix effects. Ideally, an internal standard should co-elute with the analyte and exhibit similar ionization efficiency. Deuterated standards like this compound are often considered the gold standard due to their near-identical chemical and physical properties to the analyte. The following tables summarize the linearity and range of detection for gabapentin quantification using this compound and other commonly used internal standards.

Table 1: Linearity and Range of Detection for Gabapentin using Deuterated Internal Standards

Internal StandardAnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)
This compound GabapentinHuman Plasma50 - 500050
Gabapentin-d10GabapentinHuman Serum100 - 10,000Not Specified

Table 2: Linearity and Range of Detection for Gabapentin using Non-Deuterated Internal Standards

Internal StandardAnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)
BaclofenGabapentinHuman Plasma412.20 - 10037.01Not Specified
MetforminGabapentinHuman Plasma50 - 500050
PregabalinGabapentinHuman Plasma50 - 10,000Not Specified
(S)-(+)-alpha-aminocyclohexanepropionic acid hydrateGabapentinHuman Plasma20 - 500020
1,1-cyclohexane diacetic acid monoamide (CAM)GabapentinHuman Plasma40 - 1000040

Experimental Protocols

The data presented in this guide is derived from validated bioanalytical methods, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies for key experiments involving this compound as an internal standard.

Sample Preparation: Protein Precipitation

A common and efficient method for extracting gabapentin and this compound from plasma or serum is protein precipitation.

  • To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound in a suitable solvent).

  • Add 500 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 15 seconds.

  • Centrifuge the tubes at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The prepared samples are then analyzed using an LC-MS/MS system.

  • Chromatographic Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic elution profile is optimized to achieve good separation of gabapentin and the internal standard from matrix components.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. The precursor to product ion transitions monitored are specific for gabapentin and this compound. For example, a precursor to product ion transition for Gabapentin could be m/z 172.3 → 154.2, and for this compound, it could be m/z 176.3 → 158.2[1].

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the quantification of gabapentin in a biological matrix using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) add_is Add this compound (Internal Standard) plasma->add_is add_precip Add Acetonitrile (Protein Precipitation) add_is->add_precip vortex Vortex add_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection Transfer chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography ms_detection Mass Spectrometric Detection (MRM Mode) chromatography->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Workflow for Gabapentin Quantification.

Conclusion

This compound demonstrates excellent performance as an internal standard for the quantification of gabapentin in biological matrices. Its use in LC-MS/MS methods provides a wide linear range and low limit of quantification, enabling accurate and precise measurements essential for pharmacokinetic and bioequivalence studies. While other internal standards can also be employed effectively, the use of a stable isotope-labeled internal standard like this compound is generally preferred to minimize analytical variability and ensure the highest quality data. The choice of the most suitable internal standard will ultimately depend on the specific requirements of the assay, including the desired sensitivity and the nature of the biological matrix.

References

A Comparative Guide to Gabapentin and Gabapentin-d4 in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of preclinical drug development and research, particularly in the fields of neurology and pain management, Gabapentin stands out as a widely studied compound. Its deuterated analog, Gabapentin-d4, while not a therapeutic agent itself, plays a crucial role in the accurate assessment of Gabapentin's behavior in biological systems. This guide provides a comprehensive comparison of Gabapentin and the utility of this compound in preclinical models, complete with experimental data and detailed protocols for the target audience of researchers, scientists, and drug development professionals.

Understanding the Roles of Gabapentin and this compound

Gabapentin is an anticonvulsant and analgesic medication used to treat neuropathic pain and partial seizures.[1][2] In preclinical studies, it has demonstrated efficacy in a variety of animal models of epilepsy and neuropathic pain.[3] Its primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels, which leads to a reduction in the release of excitatory neurotransmitters.[1][4][5]

This compound is a deuterated form of Gabapentin, meaning that four hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic labeling does not significantly alter the compound's chemical properties but provides a distinct mass that can be easily differentiated by mass spectrometry. Consequently, this compound is predominantly used as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), to ensure the precise and accurate quantification of Gabapentin in biological samples like plasma and tissue.

Preclinical Efficacy of Gabapentin

Gabapentin has shown significant efficacy in various preclinical models of pain and epilepsy. The following table summarizes key findings from studies in animal models.

Indication Animal Model Key Findings Reference
Neuropathic PainStreptozotocin (STZ)-induced diabetic neuropathy (rat)Attenuated mechanical allodynia and thermal hyperalgesia. (from[3])
Neuropathic PainChronic constriction injury of the sciatic nerve (rat)Attenuated mechanical, tactile, and heat hypersensitivity.[6] (from[3])
Neuropathic PainTaxol-induced neuropathic pain (rat)Produced significant anti-hyperalgesic and anti-allodynic effects.[7] (from[3])
EpilepsyChronic model of neocortical trauma (rat)Decreased epileptiform discharges.[8] (from[3])

Pharmacokinetic Profile of Gabapentin in Preclinical Models

Understanding the pharmacokinetic profile of Gabapentin is crucial for designing and interpreting preclinical studies. The following table presents a summary of key pharmacokinetic parameters in a rodent model.

Parameter Value (Oral Administration)
Bioavailability27–60% (inversely proportional to dose)[1]
Time to Peak Plasma Concentration (Tmax)1.7 hours (low dose) to 3-4 hours (higher doses)[1]
Protein Binding< 3%[1]
MetabolismNot significantly metabolized[1]
Elimination Half-life5 to 7 hours[1]
ExcretionPrimarily via the kidneys[1]

Experimental Protocols

Pharmacokinetic Study of Gabapentin in Rodents (Utilizing this compound)

Objective: To determine the pharmacokinetic profile of Gabapentin following oral administration in rats.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Gabapentin

  • This compound (as internal standard)

  • Vehicle for oral gavage (e.g., water)

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimation and Fasting: House animals in a controlled environment for at least one week prior to the study. Fast animals overnight before dosing.

  • Dosing: Administer a single oral dose of Gabapentin (e.g., 50 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into EDTA-containing tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis (LC-MS/MS):

    • Spike plasma samples with a known concentration of this compound as an internal standard.

    • Perform protein precipitation to remove plasma proteins.

    • Inject the supernatant into the LC-MS/MS system for quantification of Gabapentin. The distinct mass of this compound allows for accurate correction for any sample loss during preparation and analysis.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t1/2) using appropriate software.

Efficacy Study of Gabapentin in a Neuropathic Pain Model (Chronic Constriction Injury)

Objective: To evaluate the analgesic effect of Gabapentin in a rat model of neuropathic pain.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Surgical instruments for nerve ligation

  • Gabapentin

  • Vehicle for administration (e.g., saline)

  • Von Frey filaments (for assessing mechanical allodynia)

  • Plantar test apparatus (for assessing thermal hyperalgesia)

Procedure:

  • Induction of Neuropathic Pain (Chronic Constriction Injury - CCI):

    • Anesthetize the rats.

    • Expose the sciatic nerve in one hind paw and place loose ligatures around it.

  • Behavioral Testing (Baseline):

    • Two weeks post-surgery, assess baseline pain thresholds.

    • Measure mechanical allodynia using von Frey filaments by determining the paw withdrawal threshold.

    • Measure thermal hyperalgesia using a plantar test apparatus by recording the paw withdrawal latency to a heat stimulus.

  • Drug Administration:

    • Administer Gabapentin (e.g., 30-100 mg/kg, intraperitoneally or orally) or vehicle to separate groups of animals.

  • Behavioral Testing (Post-treatment):

    • Re-assess mechanical allodynia and thermal hyperalgesia at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes).

  • Data Analysis:

    • Compare the paw withdrawal thresholds and latencies between the Gabapentin-treated and vehicle-treated groups using appropriate statistical methods (e.g., ANOVA). An increase in withdrawal threshold or latency in the Gabapentin group indicates an analgesic effect.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of Gabapentin and a typical experimental workflow for a preclinical pharmacokinetic study.

Gabapentin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) with α2δ-1 subunit Vesicle Synaptic Vesicle (contains Glutamate) VGCC->Vesicle Inhibits Ca²⁺ influx, reducing vesicle fusion Gabapentin Gabapentin Gabapentin->VGCC Binds to α2δ-1 subunit Glutamate_release Glutamate Release Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Excitation Neuronal Excitation NMDA_Receptor->Excitation Leads to

Caption: Signaling pathway of Gabapentin's mechanism of action.

Preclinical_PK_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Phase Dosing Oral Dosing of Gabapentin to Rats Sampling Serial Blood Sampling Dosing->Sampling Plasma_Prep Plasma Separation (Centrifugation) Sampling->Plasma_Prep Internal_Standard Spiking with This compound (Internal Standard) Plasma_Prep->Internal_Standard Extraction Sample Extraction (e.g., Protein Precipitation) Internal_Standard->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Analysis Pharmacokinetic Parameter Calculation LCMS->PK_Analysis

Caption: Experimental workflow for a preclinical pharmacokinetic study.

References

Comparative Analysis of Generic vs. Originator Gabapentin: A Bioequivalence Perspective

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of pharmacokinetic data and experimental protocols underscores the therapeutic equivalence between originator and generic formulations of gabapentin. This guide provides researchers, scientists, and drug development professionals with a detailed comparison, supported by experimental data and standardized methodologies.

The transition from a brand-name (originator) drug to a generic version is a critical step in making medications more affordable and accessible. For gabapentin, a widely prescribed anticonvulsant and analgesic, the therapeutic equivalence of generic formulations is paramount for patient safety and efficacy. This is primarily established through rigorous bioequivalence studies, which ensure that the generic product performs in the same manner as the originator drug.

Bioequivalence and Pharmacokinetic Equivalence

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) approve generic drugs based on the demonstration of bioequivalence to the originator product.[1] This is typically determined by comparing the pharmacokinetic profiles of the two formulations in healthy volunteers. The key parameters assessed are the rate and extent of drug absorption, measured by the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), respectively.[1][2][3] For a generic drug to be considered bioequivalent, the 90% confidence intervals (CIs) for the ratio of the generic to originator product's Cmax and AUC must fall within the acceptance range of 80% to 125%.[2][3][4][5]

Numerous studies have demonstrated that generic gabapentin formulations meet these stringent bioequivalence criteria when compared to the originator, Neurontin®.[2][3][4][6] These studies consistently show that the pharmacokinetic parameters of generic and originator gabapentin are comparable, indicating that they can be used interchangeably in clinical practice.[2][3][6]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters from comparative bioequivalence studies of generic and originator gabapentin.

Table 1: Pharmacokinetic Comparison of Generic vs. Originator Gabapentin (300 mg)

StudyFormulationCmax (µg/mL)AUC(0-t) (µg·hr/mL)AUC(0-inf) (µg·hr/mL)
Study A [7]Generic3.26 ± 0.6030.06 ± 4.9430.76 ± 4.88
Originator3.00 ± 0.7127.63 ± 6.4528.27 ± 6.63
Study B [3]Test (Generic)108.06% (96.32%–121.24%)103.15% (90.38%–117.72%)103.53% (90.78%–118.07%)*
Reference (Originator)---

*Values are presented as the geometric mean ratio (90% CI) of the test (generic) to the reference (originator) product.

Table 2: Bioequivalence Acceptance Criteria

Parameter90% Confidence Interval
Cmax 80.00% - 125.00%
AUC 80.00% - 125.00%

Experimental Protocols

The bioequivalence of generic and originator gabapentin is established through well-defined clinical trials. A standard experimental design is the randomized, single-dose, two-way crossover study.

1. Study Design:

  • Participants: A cohort of healthy adult volunteers (typically 24-40 subjects) are enrolled.[2][4][6]

  • Randomization: Subjects are randomly assigned to one of two treatment sequences: receiving the generic formulation followed by the originator, or vice versa.[4][6]

  • Dosing: A single oral dose of gabapentin (e.g., 300 mg or 800 mg) is administered under fasting conditions.[2][4][6]

  • Washout Period: A washout period of at least 7 days separates the two treatment periods to ensure complete elimination of the drug from the body before the next administration.[4][5][6]

2. Sample Collection and Analysis:

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., up to 24 or 48 hours).[3][6][8]

  • Plasma Separation: Plasma is separated from the blood samples through centrifugation.

  • Bioanalytical Method: The concentration of gabapentin in the plasma samples is quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4][5][9]

  • Internal Standard: To ensure the accuracy and precision of the analysis, a stable isotope-labeled internal standard, such as Gabapentin-d4 , is added to the plasma samples before processing.[9]

3. Pharmacokinetic Analysis:

  • Non-compartmental analysis is used to determine the key pharmacokinetic parameters: Cmax, Tmax (time to reach Cmax), AUC(0-t) (area under the curve from time zero to the last measurable concentration), and AUC(0-inf) (area under the curve extrapolated to infinity).[4][5]

Visualizing the Experimental Workflow and Mechanism of Action

The following diagrams illustrate the typical workflow of a gabapentin bioequivalence study and the established signaling pathway for its mechanism of action.

Bioequivalence_Study_Workflow cluster_enrollment Subject Enrollment cluster_randomization Randomization cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 (Crossover) cluster_analysis Bioanalysis & PK p1 Healthy Volunteers p2 Informed Consent p1->p2 r1 Sequence 1: Generic -> Originator r2 Sequence 2: Originator -> Generic d1 Single Dose Administration r1->d1 r2->d1 s1 Serial Blood Sampling d1->s1 w1 7-day Drug Elimination s1->w1 d2 Single Dose Administration w1->d2 s2 Serial Blood Sampling d2->s2 a1 Plasma Sample Processing (with this compound) s2->a1 a2 LC-MS/MS Analysis a1->a2 a3 Pharmacokinetic Modeling a2->a3 a4 Statistical Analysis (90% CI for Cmax, AUC) a3->a4

Caption: Workflow of a typical two-way crossover bioequivalence study for gabapentin.

Gabapentin_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron gabapentin Gabapentin alpha2delta1 α2δ-1 subunit of Voltage-Gated Ca2+ Channels gabapentin->alpha2delta1 Binds to ca_channel Ca2+ Influx alpha2delta1->ca_channel Inhibits vesicle Neurotransmitter Vesicles (e.g., Glutamate) release Neurotransmitter Release vesicle->release Reduced receptors Neurotransmitter Receptors release->receptors Decreased stimulation of signal Excitatory Signal Propagation receptors->signal Reduced

Caption: Gabapentin's mechanism of action via binding to the α2δ-1 subunit of calcium channels.

Conclusion

References

The Gold Standard and Its Challengers: A Comparative Guide to Internal Standards for Gabapentin Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Gabapentin, the choice of an appropriate internal standard is a critical decision governed by regulatory expectations and the pursuit of analytical accuracy. This guide provides an objective comparison of deuterated internal standards, such as Gabapentin-d4, with alternative non-deuterated structural analogs, supported by a review of published experimental data.

The use of a suitable internal standard (IS) is a fundamental requirement in bioanalytical method validation, as outlined by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] The International Council for Harmonisation (ICH) M10 guideline, a harmonized standard for bioanalytical method validation, strongly recommends the use of a stable isotope-labeled internal standard (SIL-IS), particularly for mass spectrometry-based methods.[3] A SIL-IS, such as a deuterated version of the analyte, is considered the gold standard because it shares near-identical physicochemical properties with the analyte, ensuring it effectively tracks the analyte through sample preparation and analysis, compensating for variability.[4]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, from extraction to detection.[1] This comparison focuses on the performance of the deuterated internal standard this compound and other commonly used alternatives for the quantification of Gabapentin in biological matrices.

Internal Standard TypeExample(s)Key Performance Characteristics
Deuterated This compound, Gabapentin-d10High Specificity and Accuracy: Co-elutes with Gabapentin, providing the most effective compensation for matrix effects and variability in extraction and ionization.[5] Regulatory Preference: Aligns with FDA and EMA recommendations for mass spectrometric assays.[3]
Structural Analog Pregabalin, BaclofenGood Performance: Can provide acceptable accuracy and precision.[1][6] Potential for Differential Behavior: May exhibit different chromatographic retention and ionization efficiency compared to Gabapentin, potentially leading to less effective compensation for matrix effects.

Quantitative Data Summary

The following tables summarize the performance of different internal standards for Gabapentin analysis as reported in various studies.

Table 1: Performance of Deuterated Internal Standards for Gabapentin Analysis

Internal StandardLLOQ (ng/mL)Linearity (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)Reference
This compound 5050 - 5000Not explicitly statedNot explicitly statedNot explicitly stated[5]
Gabapentin-d10 100100 - 10,000≤ 5.20≤ 4.88≤ 6% (RE)Not Found

LLOQ: Lower Limit of Quantification, CV: Coefficient of Variation, RE: Relative Error

Table 2: Performance of Non-Deuterated Internal Standards for Gabapentin Analysis

Internal StandardLLOQ (ng/mL)Linearity (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)Reference
Pregabalin 40.5250 - 10,000Within acceptable rangesWithin acceptable rangesWithin acceptable ranges[1]
Baclofen Not explicitly stated412.20 - 10037.01Not explicitly statedNot explicitly statedNot explicitly stated[6]

LLOQ: Lower Limit of Quantification, CV: Coefficient of Variation

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative experimental protocols for Gabapentin analysis using different internal standards.

Method 1: Gabapentin Analysis using this compound as Internal Standard
  • Sample Preparation: Protein precipitation with acetonitrile.[5]

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) on a Venusil HILIC silica column.[5]

  • Mobile Phase: Acetonitrile/ammonium formate (10 mM, with 0.2% formic acid) (88:12, v/v).[5]

  • Detection: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) in multiple-reaction monitoring (MRM) mode.[5]

  • MRM Transitions:

    • Gabapentin: m/z 172.3 → 154.2[5]

    • This compound: m/z 176.3 → 158.2[5]

Method 2: Gabapentin Analysis using Pregabalin as Internal Standard
  • Sample Preparation: Protein precipitation with methanol.[1]

  • Chromatography: Ultra-Performance Liquid Chromatography (UPLC) on an Agilent Eclipse plus C18 column (50 × 2.1 mm, 1.8 µm).[1]

  • Mobile Phase: Methanol: 0.1% formic acid solution (65:35, v/v) at a flow rate of 0.2 mL/min.[1]

  • Detection: ESI-MS/MS on an Agilent triple quadrupole mass spectrometer.[1]

  • MRM Transitions:

    • Gabapentin: m/z 172.1 → 154.1[1]

    • Pregabalin: m/z 160.10 → 142.10[1]

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for method implementation and troubleshooting.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound or Alternative) Sample->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile, Methanol) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Quantification using Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

Caption: Bioanalytical workflow for Gabapentin quantification.

Logical Relationships in Method Validation

The validation of a bioanalytical method involves a series of interconnected experiments to ensure its reliability.

Selectivity Selectivity (No Interference) Linearity Linearity (Calibration Curve) Selectivity->Linearity LLOQ LLOQ (Lowest Quantifiable Level) Linearity->LLOQ Precision Precision (Repeatability) Linearity->Precision Accuracy Accuracy (Closeness to True Value) Linearity->Accuracy Stability Stability (Freeze-Thaw, Bench-Top, etc.) Precision->Stability Accuracy->Stability

Caption: Key parameters in bioanalytical method validation.

References

Safety Operating Guide

Proper Disposal of Gabapentin-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of Gabapentin-d4 is critical for environmental protection and regulatory adherence. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound waste.

Improper disposal of chemical and pharmaceutical waste can lead to environmental contamination and may violate local, regional, and national regulations. The following procedures are based on safety data sheets (SDS) and established best practices for laboratory chemical waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[1] Handle this compound in a well-ventilated area.[1] In case of a spill, prevent the substance from entering drains or waterways.[1][2] Collect any spilled material using spark-proof tools and place it in a suitable, sealed container for disposal.[1]

Step-by-Step Disposal Procedures

The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration.[1]

  • Segregation and Collection:

    • Collect waste this compound, including any contaminated materials, in a designated, properly labeled, and sealed waste container.[1]

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Licensed Waste Disposal:

    • Arrange for the collection and disposal of the waste container by a licensed hazardous waste disposal company.[1]

    • Your institution's EHS office will typically have established procedures and contracts for this service.

  • Controlled Incineration:

    • If available and permissible, controlled incineration with flue gas scrubbing is an effective method for destroying the chemical.[1] This should only be performed by a licensed facility.

  • Container Decontamination and Disposal:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[1] The rinsate should be collected and treated as hazardous waste.

    • After thorough decontamination, the container can be punctured to prevent reuse and then disposed of in a sanitary landfill or sent for recycling, in accordance with local regulations.[1]

It is imperative to avoid discharging this compound into sewer systems or the environment.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G start Start: this compound Waste Generated spill Is it a spill? start->spill contain Contain spill & collect material in a sealed, labeled container spill->contain Yes waste_stream Place in designated hazardous waste container spill->waste_stream No contain->waste_stream consult_ehs Consult Institutional EHS for licensed disposal vendor waste_stream->consult_ehs incineration Arrange for controlled incineration or chemical destruction consult_ehs->incineration empty_container Is the container empty? incineration->empty_container triple_rinse Triple-rinse container with appropriate solvent empty_container->triple_rinse Yes end End of Process empty_container->end No collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate puncture_dispose Puncture container & dispose in landfill or recycle per regulations collect_rinsate->puncture_dispose puncture_dispose->end

Caption: Decision workflow for the proper disposal of this compound waste.

Quantitative Data Summary

No specific quantitative limits for disposal (e.g., concentration thresholds) are provided in the reviewed safety data sheets. The guiding principle is that any amount of this compound and materials contaminated with it should be treated as hazardous waste.

ParameterGuideline
Disposal MethodLicensed chemical destruction or controlled incineration[1]
Environmental DischargeProhibited into drains, sewers, or waterways[1][2]
Container DecontaminationTriple-rinse (or equivalent)[1]
Rinsate DisposalCollect as hazardous waste

Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations. Local and national rules may have specific requirements for the disposal of pharmaceutical and chemical waste.

References

Essential Safety and Logistical Guide for Handling Gabapentin-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Gabapentin-d4. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Risk Assessment

This compound is a deuterated form of Gabapentin and should be handled with care, recognizing its potential health hazards. The primary risks associated with this compound are detailed in its Safety Data Sheet (SDS).

Summary of Hazards:

Hazard ClassificationGHS Hazard StatementDescriptionCitations
Reproductive Toxicity 1AH360May damage fertility or the unborn child.[1]
Skin Irritation 2H315Causes skin irritation.[1][2]
Eye Irritation 2AH319Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure) 3H335May cause respiratory irritation.[1][2]
Aquatic Acute 1H400Very toxic to aquatic life.[2]
Aquatic Chronic 1H410Very toxic to aquatic life with long lasting effects.[2]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[3][4]

Recommended PPE for Handling this compound:

PPE CategoryItemSpecificationsCitations
Eye Protection Safety GogglesTightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]
Face ShieldRecommended when there is a risk of splashes or generating dust.[6][7]
Hand Protection GlovesChemical-impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before use.[3][5]
Body Protection Lab Coat/GownFire/flame resistant and impervious clothing. Should be worn fastened.[5][8]
ApronA chemical-resistant apron is recommended for tasks with a higher risk of splashes.[3]
Respiratory Protection RespiratorA full-face respirator is advised if exposure limits are exceeded or if irritation or other symptoms are experienced. Use in a well-ventilated area or under a fume hood is essential to minimize inhalation risk.[4][5]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and procedural consistency.

Preparation:

  • Review Documentation: Before handling, thoroughly read the Safety Data Sheet (SDS) for this compound.[3]

  • Ensure Training: All personnel must be trained on the specific hazards and handling procedures for this compound.[8]

  • Prepare Workspace: Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.[9] Confirm that safety equipment, including an eyewash station and safety shower, is accessible.[10]

  • Assemble PPE: Put on all required personal protective equipment as detailed in the table above.[11]

Handling: 5. Weighing and Transfer:

  • Conduct all weighing and transfer operations within a chemical fume hood to minimize dust formation and inhalation.[9]
  • Use non-sparking tools to prevent ignition from electrostatic discharge.[5]
  • Handle the compound gently to avoid creating dust.[5]
  • Solution Preparation:
  • When dissolving the compound, add the solvent slowly to the solid.
  • Avoid direct heating of the container.
  • Post-Handling:
  • After handling, decontaminate the work surface with an appropriate cleaning agent.[8]
  • Wash hands thoroughly with soap and water after removing gloves.[11]

Workflow for Handling this compound:

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling A Review SDS B Verify Training A->B C Prepare Workspace & Fume Hood B->C D Don PPE C->D E Weigh & Transfer Compound D->E F Prepare Solution E->F G Decontaminate Workspace F->G H Dispose of Waste G->H I Remove PPE H->I J Wash Hands I->J

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and comply with regulations.

Waste Segregation and Collection:

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour any solutions down the drain.[5]

  • Empty Containers: Original containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.

Disposal Procedure:

  • Denaturing: For larger quantities, consider denaturing the compound. Gabapentin is classified as a Schedule 3 Controlled Drug in some regions, which may require specific destruction protocols.[12][13] This typically involves mixing the compound with a substance that renders it unusable.

  • Household/Small Quantity Disposal: For very small residual amounts, an alternative is to mix the compound with an unappealing substance like used coffee grounds or cat litter.[14]

  • Packaging for Disposal: Place the mixture in a sealable container or bag to prevent leakage.[14]

  • Final Disposal: Dispose of the sealed container in the appropriate hazardous chemical waste stream as designated by your institution's environmental health and safety (EHS) office. For household disposal, after mixing with an unappealing substance, it can be placed in the trash.[15][16]

  • Documentation: Maintain a log of all disposed this compound waste as required by your institution.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.